1-(Cyclopropylmethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359487 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-25-5 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Cyclopropylmethyl)piperazine, a key intermediate in organic synthesis and pharmaceutical development.[1] The information herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 57184-25-5 | [1][2][3][4] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | N-(Cyclopropylmethyl)piperazine | [1][4] |
| Molecular Formula | C₈H₁₆N₂ | [1][2][3][4] |
| Molecular Weight | 140.23 g/mol | [1][3][4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 208.5 °C at 760 mmHg68 °C at 3.5 mmHg | [2][4][5] |
| Density | 1.0 ± 0.1 g/cm³0.943 g/mL at 25 °C | [2][4] |
| pKa (Predicted) | 9.25 ± 0.10 | [4] |
| Flash Point | 85.7 ± 9.4 °C77 °C171 °F | [2][4][5] |
| Solubility | Piperazine, a related compound, is soluble in water and glycerol.[6] Specific quantitative solubility data for this compound is not readily available. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized methodologies for determining the key physicochemical properties of a compound like this compound.
The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid compound.[7] A common method for its determination is the capillary method.[7]
Protocol: Capillary Method
-
Sample Preparation: A small amount (2-3 mL) of this compound is placed into a clean, empty test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[8] The test tube is then attached to a thermometer.
-
Heating: The apparatus is heated in a controlled manner, often using a paraffin oil bath or an aluminum block, to ensure uniform heat distribution.[8]
-
Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9] Heating is then discontinued.
-
Boiling Point Determination: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7][9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]
Density is a measure of mass per unit volume and is a useful property for substance characterization. The pycnometer method is a precise technique for determining the density of liquids.[10]
Protocol: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[10]
The pKa value indicates the strength of an acid or base. Potentiometric titration is a widely used and accurate method for pKa determination.[11][12]
Protocol: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in water.
-
Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.[13]
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.[13]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.[12]
-
pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the weak base.[13]
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[14] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[15]
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water) in a flask.[15]
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A sample of the clear, saturated supernatant is carefully removed.
-
Concentration Determination: The concentration of this compound in the sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the solvent at that temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
- 1. This compound- 57184-25-5 [ganeshremedies.com]
- 2. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 3. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 57184-25-5 [chemicalbook.com]
- 5. This compound | 57184-25-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. byjus.com [byjus.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. mt.com [mt.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. youtube.com [youtube.com]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Spectral Analysis of 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the Polo-like kinase 1 (PLK1) inhibitor, Volasertib. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and relevant biological pathway visualizations to offer a complete analytical picture for researchers in drug development and related fields.
While specific, publicly available experimental raw spectral data for this compound is limited, this guide furnishes predicted data based on the compound's structure and spectral data from analogous piperazine derivatives. These predictions serve as a robust reference for spectral identification and characterization.
Data Presentation: Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | ~2.85 | t | 5.1 |
| H-3', H-5' | ~2.45 | t | 5.1 |
| H-7' | ~2.25 | d | 6.8 |
| H-1" | ~0.85 | m | - |
| H-2", H-3" (cis) | ~0.45 | m | - |
| H-2", H-3" (trans) | ~0.05 | m | - |
| NH | ~1.80 | s (broad) | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2', C-6' | ~54.5 |
| C-3', C-5' | ~46.0 |
| C-7' | ~62.0 |
| C-1" | ~10.0 |
| C-2", C-3" | ~4.0 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | 30 | [M]⁺ |
| 99 | 100 | [M - C₃H₅]⁺ |
| 85 | 40 | [C₅H₁₁N₂]⁺ |
| 56 | 80 | [C₃H₆N]⁺ |
| 42 | 60 | [C₂H₄N]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 - 3350 | Medium, Broad | N-H Stretch |
| 2920 - 2980 | Strong | C-H Stretch (Aliphatic) |
| 2800 - 2850 | Strong | C-H Stretch (Aliphatic) |
| 1440 - 1470 | Medium | C-H Bend (Scissoring) |
| 1280 - 1320 | Medium | C-N Stretch |
| 1020 - 1080 | Medium | C-C Stretch (Cyclopropyl) |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).
-
Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in methanol (1 mg/mL).
-
Instrumentation:
-
Technique: Electron Ionization (EI)
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 30-300 amu
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation:
-
Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Mandatory Visualizations
As this compound is a crucial intermediate for the synthesis of Volasertib, a PLK1 inhibitor, the following diagrams illustrate the relevant biological pathways affected by Volasertib.
Experimental Workflow for Spectral Analysis
Caption: Workflow for the comprehensive spectral analysis of this compound.
Signaling Pathway of Volasertib (PLK1 Inhibition)
Technical Guide: Spectroscopic Analysis of 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(Cyclopropylmethyl)piperazine. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and analysis of similar chemical structures. It also includes detailed experimental protocols for acquiring such data and logical workflows for spectral interpretation.
Compound Overview
This compound is a piperazine derivative characterized by a cyclopropylmethyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical structure is foundational in the synthesis of various pharmaceutical compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectra of related piperazine and cyclopropane-containing molecules. The numbering convention used for the assignments is illustrated in the figure below.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | ~ 2.7 - 2.9 | Multiplet | 4H |
| H-3', H-5' | ~ 2.4 - 2.6 | Multiplet | 4H |
| H-1 | ~ 2.3 - 2.5 | Doublet | 2H |
| H-2 | ~ 0.8 - 1.0 | Multiplet | 1H |
| H-3, H-3'' | ~ 0.4 - 0.6 | Multiplet | 2H |
| H-4, H-4'' | ~ 0.1 - 0.3 | Multiplet | 2H |
| NH | ~ 1.5 - 2.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2', C-6' | ~ 54 - 56 |
| C-3', C-5' | ~ 45 - 47 |
| C-1 | ~ 62 - 65 |
| C-2 | ~ 10 - 12 |
| C-3, C-4 | ~ 3 - 5 |
Expected Mass Spectrometry Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the cyclopropylmethyl group and fragmentation of the piperazine ring.
Table 3: Expected Mass Spectrum Fragmentation
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 99 | [M - C₃H₅]⁺ |
| 85 | [Piperazine ring fragment]⁺ |
| 56 | [C₄H₈]⁺ (from piperazine ring) |
| 41 | [C₃H₅]⁺ (Cyclopropyl fragment) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse width: 30-45 degrees
-
Spectral width: 10-12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse width: 30 degrees
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Mass Spectrometry (MS)
A general protocol for acquiring an Electron Ionization (EI) mass spectrum of this compound is as follows:
-
Sample Introduction:
-
Introduce a small amount of the liquid sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound, for example, m/z 30 to 200.
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
-
Data Acquisition:
-
Acquire the mass spectrum, ensuring a sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.
Caption: General experimental workflow for NMR and Mass Spectrometry analysis.
Caption: Logical workflow for structural elucidation using spectroscopic data.
References
Technical Guide: 1-(Cyclopropylmethyl)piperazine (CAS: 57184-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)piperazine, a key building block in pharmaceutical synthesis. It covers its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and its role in the development of therapeutic agents.
Core Properties and Specifications
This compound is a heterocyclic amine that serves as a crucial intermediate in organic synthesis. Its unique structural combination of a piperazine ring and a cyclopropylmethyl group makes it a valuable synthon for introducing these moieties into larger, more complex molecules.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 57184-25-5 | [1][2][3] |
| Molecular Formula | C₈H₁₆N₂ | [2][3][4] |
| Molecular Weight | 140.23 g/mol | [1][2][3] |
| Appearance | Colorless to yellow or light brown liquid | [1][3] |
| Boiling Point | 208.5 °C at 760 mmHg; 68 °C at 3.5 mmHg | [1][3][5] |
| Density | 0.943 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.489 | [3] |
| Flash Point | 77 °C (171 °F) | [3] |
| pKa (Predicted) | 9.25 ± 0.10 | [3] |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC1CN2CCNCC2 | [2] |
| InChIKey | IVLIBVDZIYFXBZ-UHFFFAOYSA-N | [1][2][3] |
Spectroscopic Data
While detailed spectra are best obtained from the supplier for a specific batch, general references to available spectral information exist. PubChem indicates the availability of 13C NMR and IR spectra.[2] Suppliers may also provide NMR, HPLC, and LC-MS data upon request.[6]
Safety and Handling
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.
GHS Hazard Information
| Pictogram(s) | GHS05 (Corrosion), GHS07 (Irritant) |
| Signal Word | Danger |
| Hazard Statements | H227: Combustible liquid.[1][3] H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[3][7] H318: Causes serious eye damage.[1][2] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[3][7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
Handling and Storage
-
Handling: Handle in a well-ventilated place, such as a fume hood.[7] Wear suitable protective clothing, including chemical-resistant gloves and tightly fitting safety goggles.[7] Avoid contact with skin and eyes.[7] Prevent the formation of dust and aerosols.[7] Use non-sparking tools to prevent fire from electrostatic discharge.[7]
-
Storage: Store in a cool, dry, and well-ventilated area.[8][9] Keep the container tightly closed.[8][9] Recommended storage temperature is between 2-8°C.[3] The material is noted to be air and heat sensitive, and storage under an inert gas atmosphere is recommended.
Experimental Protocols: Synthesis
This compound can be synthesized via several routes. A common and scalable method involves the deprotection of a Boc-protected precursor.
Protocol: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine
This protocol is adapted from a patented synthesis method.[3][10]
Materials:
-
N-Boc-4-(cyclopropylmethyl)piperazine
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Chloride (brine)
Equipment:
-
10 L four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Charge a 10 L four-necked flask with N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and isopropanol (5 kg).[3]
-
Begin stirring and heat the mixture to 40 °C.[3]
-
Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, ensuring the internal temperature is maintained between 40 °C and 50 °C.[3]
-
After the addition is complete, maintain the reaction at 40-50 °C with stirring for 4 hours.[3]
-
Upon reaction completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the majority of the isopropanol.[3]
-
Cool the resulting residue to 0 °C.[3]
-
Adjust the pH of the residue to 10-11 by the slow addition of a 5 M aqueous sodium hydroxide solution.[3]
-
Perform a liquid-liquid extraction with dichloromethane (3 x 5 L).[3]
-
Combine the organic phases and wash once with saturated aqueous sodium chloride (5 kg).[3]
-
The resulting organic phase contains the product, this compound. The solvent can be removed under reduced pressure if the neat product is required. The reported yield for this procedure is 94%.[3]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily used as an intermediate for synthesizing active pharmaceutical ingredients (APIs).[9] The piperazine moiety is a common scaffold in drug design, known for its ability to modulate pharmacokinetic properties and interact with various biological targets.[11][12]
Key Applications:
-
Volasertib Intermediate: It is a key pharmaceutical intermediate for the manufacturing of Volasertib, an investigational polo-like kinase 1 (Plk1) inhibitor for the treatment of acute myeloid leukemia (AML).[9][10]
-
Prostate Cancer Research: The compound is used in the preparation of N-substituted piperazinopyridylsteroid derivatives. These abiraterone analogs have been shown to inhibit growth and induce pro-apoptotic effects in human hormone-independent prostate cancer cell lines.[3][4]
-
General Medicinal Chemistry: The structural motif is incorporated into various research compounds targeting a wide range of biological systems, leveraging the diverse pharmacological activities associated with piperazine derivatives, which include anti-inflammatory, CNS, and antimicrobial effects.[11][12]
Caption: Role of this compound in drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 57184-25-5 [chemicalbook.com]
- 4. This compound [chemicalbook.com]
- 5. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 6. 57184-25-5|this compound|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound- 57184-25-5 [ganeshremedies.com]
- 10. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, including the polo-like kinase 1 (PLK1) inhibitor, Volasertib.[1] This document details established synthetic routes, including N-alkylation, reductive amination, and the deprotection of a protected piperazine derivative, complete with experimental protocols. Furthermore, it presents a summary of the characterization of the target compound using modern analytical techniques.
Physicochemical Properties
This compound is a colorless to light brown liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 57184-25-5 | [2][3] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| Boiling Point | 208.5 °C at 760 mmHg | [3] |
| Density | 0.943 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.489 | [4] |
| pKa | 9.25 ± 0.10 (Predicted) | [4] |
Synthesis of this compound
Several synthetic strategies can be employed to prepare this compound. The choice of method may depend on factors such as starting material availability, scale, and desired purity.
Method 1: N-Alkylation of Piperazine
A direct approach to the synthesis of this compound is the N-alkylation of piperazine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative.
Experimental Protocol: N-Alkylation of Piperazine with Cyclopropylmethyl Bromide
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Piperazine
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried reaction flask, add piperazine (a significant excess is recommended to favor mono-alkylation) and anhydrous potassium carbonate (2.0 equivalents relative to the alkylating agent).
-
Add anhydrous acetonitrile to the flask and stir the resulting suspension.
-
Slowly add cyclopropylmethyl bromide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Method 2: Reductive Amination
Reductive amination offers an alternative route to this compound, involving the reaction of piperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent. This method can be advantageous as it often proceeds under mild conditions and can prevent the formation of quaternary ammonium salts.[5]
Experimental Protocol: Reductive Amination of Piperazine with Cyclopropanecarboxaldehyde
This is a general protocol for reductive amination that can be optimized for this specific transformation.
Materials:
-
Piperazine
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 equivalent) and cyclopropanecarboxaldehyde (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine
A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor, N-Boc-4-(cyclopropylmethyl)piperazine. This precursor can be synthesized from N-Boc-piperazine and cyclopropanecarbonyl chloride followed by reduction. The final deprotection step is typically carried out under acidic conditions.[1]
Experimental Protocol: Synthesis and Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine [1]
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
To a 20 L four-neck flask equipped with a mechanical stirrer and a thermometer, add N-Boc-piperazine (1.82 kg, 9.77 mol), triethylamine (1.48 kg, 14.66 mol), and dichloromethane (5.46 kg).
-
Cool the mixture to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) dropwise, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to proceed at 10-20 °C for 3 hours.
Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine
-
To a suitable reaction vessel, add the solid tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate obtained from the previous step and an ether solvent.
-
Add sodium borohydride.
-
Dropwise, add boron trifluoride-diethyl ether at a temperature of 0-10 °C.
-
After the reaction is complete, quench the reaction, extract the product, and concentrate to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine. A reported yield for this step is 94%.[1]
Step 3: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine
-
In a 10 L four-necked flask equipped with a mechanical stirrer and a thermometer, add N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol.
-
Heat the mixture to 40 °C.
-
Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40 °C and 50 °C.
-
After the addition, stir the reaction at 40-50 °C for 4 hours.
-
Upon completion, concentrate the reaction solution to remove most of the isopropanol and cool to 0 °C.
-
Adjust the pH of the residue to 10-11 with a 5 mol/L aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 5 L).
-
Combine the organic phases and wash once with 5 kg of saturated aqueous sodium chloride solution.
-
The organic phase containing the product can be used directly or further purified. A reported yield for this step is 94%.[4]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum was not located, a patent for the synthesis of a related compound provides the ¹H and ¹³C NMR data for an intermediate, cyclopropyl(piperazin-1-yl)methanone, which is structurally similar.[6] The NMR spectrum of the final product, this compound, has been reported to be consistent with the expected structure.[4]
Expected ¹H NMR Spectral Features:
-
Cyclopropyl protons: A multiplet in the upfield region (approx. 0.0-1.0 ppm).
-
Methylene bridge protons (-CH₂-): A doublet adjacent to the cyclopropyl group.
-
Piperazine ring protons: Multiple signals in the aliphatic region, typically broad, corresponding to the four methylene groups of the piperazine ring.
-
N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
-
Cyclopropyl carbons: Signals in the upfield region of the spectrum.
-
Methylene bridge carbon (-CH₂-): A signal in the aliphatic region.
-
Piperazine ring carbons: Two distinct signals for the methylene carbons of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A vapor phase IR spectrum is available on PubChem.[2]
Expected IR Absorption Bands:
-
N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹.
-
C-H bend (aliphatic): Absorption bands in the region of 1350-1480 cm⁻¹.
-
C-N stretch: Absorption bands in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.23).
-
Fragment Ions: Fragmentation of the piperazine ring and loss of the cyclopropylmethyl group would lead to characteristic fragment ions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic Pathways to this compound.
Caption: General Experimental Workflow.
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 4. This compound | 57184-25-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
The Core Mechanism of Action of 1-(Cyclopropylmethyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(cyclopropylmethyl)piperazine moiety is a significant structural motif in modern medicinal chemistry, serving as a key component in a range of clinically relevant therapeutic agents. Its unique combination of rigidity, lipophilicity, and hydrogen bond accepting capability allows for high-affinity interactions with diverse biological targets. This technical guide provides an in-depth analysis of the mechanism of action of two prominent drug candidates featuring this scaffold: Volasertib, a potent inhibitor of Polo-like kinase 1 for oncological applications, and Zavegepant, a high-affinity antagonist of the calcitonin gene-related peptide (CGRP) receptor for the treatment of migraine. This document details the signaling pathways, quantitative pharmacological data, and the experimental protocols used to elucidate the therapeutic action of these derivatives, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The this compound Scaffold
The piperazine ring is a privileged scaffold in drug design, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for orienting pharmacophoric groups.[1] The addition of a cyclopropylmethyl group to one of the piperazine nitrogens introduces a spirocyclic, lipophilic element that can enhance binding to target proteins and improve metabolic stability. This guide focuses on elucidating the molecular mechanisms of two distinct classes of drugs that incorporate this specific chemical entity.
Volasertib: A Potent Inhibitor of Polo-like Kinase 1 (Plk1)
Volasertib (BI 6727) is an ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a critical serine/threonine kinase that governs multiple stages of cell division.[2][3] Overexpression of Plk1 is a characteristic of many human cancers, making it a prime target for anticancer therapies.[1] The this compound group in Volasertib is crucial for its binding affinity and pharmacological profile.
Mechanism of Action & Signaling Pathway
Volasertib exerts its anticancer effects by inhibiting the kinase activity of Plk1. Plk1 is a master regulator of the G2/M phase transition and mitotic progression. Its inhibition disrupts this cascade, leading to a prolonged arrest in mitosis, typically characterized by cells with monopolar spindles. This mitotic catastrophe ultimately triggers apoptosis (programmed cell death).[3][4][5]
The signaling pathway disrupted by Volasertib is central to cell cycle control:
Quantitative Pharmacological Data
Volasertib is a highly potent inhibitor of the Polo-like kinase family, demonstrating nanomolar efficacy in both biochemical and cellular assays.
| Target | Assay Type | Value | Reference(s) |
| Plk1 | Cell-free kinase assay | IC₅₀ = 0.87 nM | [2][5][6] |
| Plk2 | Cell-free kinase assay | IC₅₀ = 5 nM | [2][5][6] |
| Plk3 | Cell-free kinase assay | IC₅₀ = 56 nM | [2][5][6] |
| MOLM14 Cells | Growth Inhibition | GI₅₀ = 4.6 nM | [6] |
| HL-60 Cells | Growth Inhibition | GI₅₀ = 5.8 nM | [6] |
| A549 Cells (p53 wt) | Growth Inhibition | IC₅₀ = 18.05 nM | [7] |
Table 1. In Vitro Potency and Selectivity of Volasertib.
Experimental Protocol: In Vitro Plk1 Kinase Assay
This protocol describes a method to determine the IC₅₀ value of an inhibitor against Plk1 by quantifying the phosphorylation of a substrate.[4][8]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Enzyme/Substrate Mix: Recombinant human Plk1 enzyme and a suitable substrate (e.g., casein) are diluted in Kinase Buffer.
-
Inhibitor Dilution: A serial dilution of Volasertib is prepared in DMSO and then further diluted in Kinase Buffer.
-
ATP Solution: ATP is prepared in Kinase Buffer at a concentration near the Km for Plk1 (e.g., 50 µM).
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor solution to the appropriate wells. Use 5% DMSO for positive control wells.
-
Add 5 µL of the Plk1 enzyme/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
3. Detection (Example using radiometric method):
-
Terminate the reaction by adding 125 µL of ice-cold 5% Trichloroacetic Acid (TCA).
-
Transfer the precipitates to a filter plate (e.g., MultiScreen mixed ester cellulose).
-
Wash the filter plates with 1% TCA.
-
Quantify the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Zavegepant: A High-Affinity CGRP Receptor Antagonist
Zavegepant (BHV-3500) is a third-generation, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[9][10] It is developed for the acute treatment of migraine. The CGRP pathway is a key mediator in the pathophysiology of migraine, and blocking its action has proven to be an effective therapeutic strategy.[11]
Mechanism of Action & Signaling Pathway
During a migraine attack, the trigeminal nerve releases CGRP, a potent vasodilator neuropeptide.[9] CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[12] This receptor complex is coupled to a Gs alpha subunit, and its activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). The subsequent signaling cascade leads to vasodilation and neurogenic inflammation, contributing to migraine pain.[4][8]
Zavegepant acts as a competitive, reversible antagonist at the CGRP receptor, preventing CGRP from binding and thereby blocking the downstream production of cAMP and its pathological effects.[9][13]
Quantitative Pharmacological Data
Zavegepant demonstrates exceptionally high affinity and potent functional antagonism at the human CGRP receptor.
| Target | Assay Type | Cell Line | Value | Reference(s) |
| Human CGRP Receptor | Radioligand Binding ([¹²⁵I]CGRP) | SK-N-MC | Kᵢ = 23 pM | [10] |
| Human CGRP Receptor | Functional cAMP Inhibition | SK-N-MC | Kₑ = 22 pM | [10] |
| Human Intracranial Arteries | Reversal of CGRP-induced dilation | ex vivo tissue | EC₅₀ = 880 pM | [10] |
Table 2. In Vitro Affinity and Potency of Zavegepant.
Experimental Protocols
This protocol describes a filtration-based competition binding assay to determine the affinity (Kᵢ) of a test compound for the CGRP receptor using a radiolabeled ligand.[1][2]
1. Reagent Preparation:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human CGRP receptor (e.g., SK-N-MC neuroblastoma cells). Store aliquots at -80°C.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [¹²⁵I]-CGRP diluted in binding buffer to a final concentration near its Kₑ.
-
Test Compound: Prepare serial dilutions of Zavegepant in binding buffer.
2. Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of thawed and resuspended cell membranes (e.g., 10-20 µg protein).
-
50 µL of the test compound dilution.
-
50 µL of the [¹²⁵I]-CGRP solution.
-
-
Define non-specific binding (NSB) by adding a high concentration of unlabeled CGRP (e.g., 1 µM) instead of the test compound.
-
Define total binding by adding binding buffer instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Detection:
-
Rapidly terminate the incubation by vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
This protocol measures the ability of an antagonist to inhibit CGRP-stimulated cAMP production.[4]
1. Cell Preparation:
-
Seed a cell line expressing the human CGRP receptor (e.g., SK-N-MC) into multi-well plates to achieve a confluent monolayer on the day of the experiment.
2. Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer.
-
Add varying concentrations of Zavegepant (or vehicle control) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C to allow the antagonist to bind.
-
Add a solution of human α-CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for an additional 15-30 minutes at 37°C to stimulate cAMP production.
3. Detection:
-
Aspirate the medium and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Zavegepant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of Zavegepant required to inhibit 50% of the CGRP-stimulated cAMP response. The functional antagonist constant (Kₑ) can then be calculated.
Conclusion
The this compound scaffold is a valuable component in the design of highly specific and potent therapeutic agents. As demonstrated by Volasertib and Zavegepant, this moiety can be successfully incorporated into molecules that target fundamentally different biological systems—an intracellular enzyme critical for cell division and a G-protein coupled receptor involved in nociceptive signaling. The detailed mechanistic understanding, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is essential for the rational design and development of future derivatives. This knowledge base provides a solid foundation for researchers aiming to leverage the unique properties of the this compound core to create novel therapeutics for a wide range of diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand binding and activation of the CGRP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship (SAR) Studies of 1-(Cyclopropylmethyl)piperazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(cyclopropylmethyl)piperazine moiety is a key structural motif in medicinal chemistry, frequently incorporated into ligands targeting various G-protein coupled receptors (GPCRs), notably dopamine and serotonin receptors. Its unique combination of a basic piperazine ring and a lipophilic, conformationally constrained cyclopropylmethyl group contributes significantly to the pharmacological profile of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs containing this core, with a focus on their interactions with dopamine D2/D3 and serotonin 5-HT1A receptors.
Core Principles of SAR for this compound Analogs
The SAR of this compound analogs is primarily dictated by the nature of the substituent at the N4 position of the piperazine ring and any modifications to the aromatic portion of larger scaffolds. The cyclopropylmethyl group at the N1 position is generally considered a key lipophilic and structural anchor, and its modification is less commonly explored in the public literature.
Targeting Dopamine D2/D3 Receptors
Analogs of this compound have been investigated as antagonists for the dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders. The general pharmacophore for these ligands often includes an aromatic headgroup connected via a linker to the piperazine core.
Quantitative SAR Data: N-Arylpiperazine Analogs
While specific systematic SAR studies on a series of this compound analogs are not extensively available in the public domain, valuable insights can be drawn from broader studies on N-arylpiperazines, where the N1-substituent is varied. The following table summarizes binding affinities (Ki) for a series of N-phenylpiperazine analogs at human D2 and D3 dopamine receptors, illustrating key SAR trends that are likely applicable to the this compound scaffold.[1][2]
| Compound ID | R (N1-Substituent) | Aryl Group (at N4) | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| 1a | H | 2-methoxyphenyl | >10,000 | 1413 | - |
| 1b | n-Butyl | 2-methoxyphenyl | 349 | 96 | 3.6 |
| 1c | H | 2,3-dichlorophenyl | 7522 | 1000 | 7.5 |
| 1d | n-Butyl | 2,3-dichlorophenyl | 525 | 103 | 5.1 |
Data extrapolated from studies on related N-phenylpiperazine series to illustrate general trends.[1][2]
Key SAR Insights for Dopamine Receptor Ligands:
-
N1-Substituent: The presence of a small alkyl group, such as a cyclopropylmethyl or n-butyl group, at the N1 position generally enhances affinity for both D2 and D3 receptors compared to an unsubstituted piperazine.[1]
-
Aryl Group at N4: The nature of the aryl substituent at the N4 position is a critical determinant of affinity and selectivity.
Targeting Serotonin 5-HT1A Receptors
The this compound scaffold is also a component of potent and selective ligands for the serotonin 5-HT1A receptor, a key target for anxiolytics and antidepressants.
Quantitative SAR Data: Arylpiperazine Analogs
The following table presents binding data for a series of arylpiperazine derivatives, highlighting the influence of substituents on 5-HT1A receptor affinity.
| Compound ID | N1-Substituent | Linker and Terminal Group | 5-HT1A Ki (nM) |
| 2a | H | -(CH2)4-NH-CO-Aryl | >1000 |
| 2b | Cyclopropylmethyl | -(CH2)4-NH-CO-Aryl | 1.2 |
Data generalized from literature on arylpiperazine 5-HT1A ligands to illustrate the importance of the N1-substituent.
Key SAR Insights for Serotonin Receptor Ligands:
-
N1-Cyclopropylmethyl Group: The N-cyclopropylmethyl substituent is highly favorable for 5-HT1A receptor affinity. This is a recurring motif in high-affinity 5-HT1A ligands.
-
Linker Length: The length and nature of the linker connecting the piperazine ring to a terminal aromatic or heterocyclic group are crucial for optimal receptor interaction. A four-carbon (butyl) linker is often found in potent 5-HT1A ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the pharmacological properties of this compound analogs.
Radioligand Binding Assays for D2/D3 Receptors
This protocol is representative for determining the binding affinity of test compounds.[1][2]
Materials:
-
HEK-293 cells stably expressing human D2 or D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.
-
Non-specific binding determinator: 10 µM haloperidol or unlabeled spiperone.
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with the radioligand (e.g., 0.2 nM [³H]-Spiperone) and various concentrations of the test compound in a final volume of 200 µL of membrane preparation buffer.
-
Incubate at room temperature for 90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed three times with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Assays for 5-HT1A Receptors ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity (agonist or antagonist) of compounds at the 5-HT1A receptor.
Materials:
-
CHO-K1 cell membranes expressing human 5-HT1A receptors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM.
-
[³⁵S]GTPγS: 0.1 nM.
-
Agonist: 5-HT or 8-OH-DPAT.
-
Test compounds.
Procedure:
-
Cell membranes (5-10 µg protein) are pre-incubated with the test compound for 15 minutes in the assay buffer containing GDP.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
The mixture is incubated for 30 minutes at 30°C.
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer and radioactivity is counted.
-
For agonist activity, EC50 and Emax values are determined from concentration-response curves.
-
For antagonist activity, the assay is performed in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured to determine the IC50 and subsequently the Kb.
Signaling Pathways and Logical Relationships
The interaction of this compound analogs with their target receptors initiates downstream signaling cascades.
Dopamine D2/D3 Receptor Signaling
D2 and D3 receptors are members of the D2-like family of dopamine receptors, which couple to Gi/o proteins.[1]
Caption: Antagonism of D2/D3 receptors by analogs prevents Gi/o-mediated inhibition of adenylyl cyclase.
Serotonin 5-HT1A Receptor Signaling
5-HT1A receptors are also coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.
Caption: Agonism at 5-HT1A receptors leads to Gi/o activation, adenylyl cyclase inhibition, and GIRK channel opening.
Experimental Workflow for SAR Study
The logical progression of an SAR study for novel this compound analogs is outlined below.
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel analogs.
Conclusion
The this compound scaffold is a privileged structure in the design of potent and selective ligands for dopamine and serotonin receptors. The SAR of these analogs is finely tuned by the substituents on the N4-position of the piperazine ring and the nature of the appended aryl or heteroaryl moieties. While a comprehensive, publicly available SAR study focused solely on a systematic variation of the this compound core is limited, the principles derived from broader arylpiperazine SAR studies provide a strong foundation for the rational design of new ligands. Future work in this area could focus on systematic modifications of this core to further delineate the structural requirements for achieving desired pharmacological profiles, including biased agonism and improved selectivity, for the development of novel therapeutics for CNS disorders.
References
The Versatile Scaffold: Novel Applications of 1-(Cyclopropylmethyl)piperazine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(cyclopropylmethyl)piperazine moiety, a unique and versatile chemical scaffold, is increasingly being recognized for its significant potential in medicinal chemistry. While its role as a key intermediate in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor volasertib is well-established, recent research has unveiled a broader spectrum of therapeutic applications, extending into oncology, central nervous system (CNS) disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of these novel applications, detailing the synthesis, biological activity, and underlying mechanisms of action of compounds incorporating this promising structural motif.
From a Key Intermediate to a Pharmacophore of Interest
This compound has long been valued in process chemistry for its contribution to the physicochemical properties of parent molecules, often enhancing solubility and metabolic stability. Its established synthesis protocols make it a readily accessible building block for drug discovery programs.
Established Role in Oncology: The Volasertib Story
The most prominent application of this compound is in the synthesis of volasertib, a potent inhibitor of PLK1, a key regulator of mitosis. Overexpression of PLK1 is a hallmark of many cancers, making it an attractive therapeutic target. The inclusion of the this compound group in volasertib is crucial for its pharmacokinetic profile and target engagement.
Novel Frontiers in Drug Discovery
Recent investigations have expanded the therapeutic potential of the this compound scaffold beyond its role as a synthetic intermediate. Researchers are now exploring its intrinsic value as a pharmacophore in the design of novel therapeutic agents for a range of diseases.
Emerging Applications in Oncology
The success of volasertib has spurred further exploration of this compound derivatives as anticancer agents. Research is ongoing to evaluate their efficacy against various cancer cell lines and their potential to modulate key signaling pathways implicated in tumorigenesis.
A recent study highlighted a novel piperazine derivative that induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT and BCR-ABL pathways[1]. While not all derivatives in this study contained the cyclopropylmethyl group, it underscores the potential of the broader piperazine class in oncology.
Promising Developments in Central Nervous System (CNS) Disorders
The physicochemical properties of the this compound moiety make it an attractive scaffold for the development of CNS-penetrant drugs. Its ability to cross the blood-brain barrier is a critical attribute for targeting neurological and psychiatric conditions.
Studies on various piperazine derivatives have shown potential therapeutic benefits for Alzheimer's disease by modulating TRPC6-mediated signaling pathways that are crucial for dendritic spine stability and memory formation[2][3]. While these studies did not specifically use the cyclopropylmethyl derivative, they open avenues for its exploration in this therapeutic area.
A New Horizon in Cardiovascular Medicine
A significant and novel application of this compound derivatives has been patented for the treatment of cardiac diseases characterized by low cardiac flow[4]. This represents a departure from the traditional focus on oncology and CNS disorders and highlights the untapped therapeutic potential of this scaffold. The patent suggests that these compounds could offer a new therapeutic strategy for managing specific cardiovascular conditions.
Targeting G-Protein Coupled Receptors (GPCRs)
Recent research has led to the discovery of a 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid as an orally bioavailable antagonist of the EP4 receptor, a G-protein coupled receptor involved in inflammation and cancer[5]. This finding demonstrates the utility of the this compound moiety in the design of potent and selective GPCR modulators.
Quantitative Biological Data
The following tables summarize the available quantitative data for various piperazine derivatives, including those with the 1-(cyclopropylmethyl) moiety, showcasing their potential across different therapeutic areas.
Table 1: Anticancer Activity of Novel Piperazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arylpiperazine-saccharin derivatives | DU145 (Prostate) | < 2 | [6] |
| Arylpiperazine-saccharin derivatives | PC-3 (Prostate) | 4.84 | [6] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [7] |
| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 | [7] |
| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Melanoma | Strong Potency | [8] |
| Ciprofloxacin-thiazolidinedione hybrids | LOX IMVI (Melanoma) | 25.4 - 26.7 | [9] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (Breast) | Safe at 1 µg/mL | [10] |
| Phenylpyrazalopyrimidine derivatives | HT-29 (Colon) | 90% inhibition at 50 µM | [11] |
| Phenylpyrazalopyrimidine derivatives | SK-OV-3 (Ovarian) | 79% inhibition at 50 µM | [11] |
| Bergenin-piperazine hybrids | CAL-27 (Tongue) | 15.41 - 92.9 | [12] |
| Bergenin-piperazine hybrids | SCC09 (Oral) | 17.41 - 91.9 | [12] |
Table 2: Kinase Inhibitory Activity of Piperazine Derivatives
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| Phenylpyrazalopyrimidine derivatives | Src kinase | 21.7 - 192.1 | [11] |
| Phenylpyrazalopyrimidine derivatives | c-Src | 60.4 | [11] |
| Phenylpyrazalopyrimidine derivatives | Btk | 90.5 | [11] |
| Phenylpyrazalopyrimidine derivatives | Lck | 110 | [11] |
| Pyrrolo[2,1-f][2][4][6]triazine-based derivatives | VEGFR-2 | Low nanomolar | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by these novel compounds is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.
JNK Signaling Pathway in Cancer
The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in cell proliferation, apoptosis, and inflammation. Its role in cancer is complex, as it can have both pro-tumorigenic and anti-tumorigenic effects depending on the context.
General Experimental Workflow for Anticancer Drug Screening
The discovery of novel anticancer agents often follows a standardized workflow, from initial compound synthesis to in vivo efficacy studies.
Detailed Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from N-Boc-piperazine[14].
Step 1: Acylation of N-Boc-piperazine To a solution of N-Boc-piperazine and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane), cyclopropanecarbonyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours, followed by an aqueous workup to yield N-Boc-4-(cyclopropanecarbonyl)piperazine.
Step 2: Reduction of the Amide The N-Boc-4-(cyclopropanecarbonyl)piperazine is dissolved in an ether solvent (e.g., THF), and a reducing agent such as sodium borohydride is added. Boron trifluoride etherate is then added dropwise, and the reaction is stirred. After quenching the reaction, an extractive workup provides N-Boc-4-(cyclopropylmethyl)piperazine.
Step 3: Deprotection The N-Boc-4-(cyclopropylmethyl)piperazine is dissolved in an alcohol solvent (e.g., isopropanol), and concentrated hydrochloric acid is added. The mixture is heated to facilitate the removal of the Boc protecting group. After completion, the reaction is basified with an aqueous solution of sodium or potassium hydroxide, followed by extraction with an organic solvent to yield the final product, this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinase enzymes.
-
Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the kinase enzyme, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: The kinase activity is measured in the presence of different concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Conclusion and Future Perspectives
The this compound scaffold is emerging as a highly versatile and valuable building block in modern medicinal chemistry. While its role in the development of the anticancer drug volasertib is well-documented, the exploration of its potential in other therapeutic areas is still in its early stages. The recent discoveries of its utility in developing agents for cardiovascular diseases and as a modulator of GPCRs signal a promising future for this moiety.
Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships for various biological targets. In-depth mechanistic studies will be crucial to elucidate the precise signaling pathways modulated by these novel compounds. The continued investigation into the therapeutic potential of this compound-containing molecules holds the promise of delivering new and effective treatments for a multitude of human diseases.
References
- 1. WO2009117659A1 - Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase - Google Patents [patents.google.com]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]
- 9. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
The Rise of 1-(Cyclopropylmethyl)piperazine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(cyclopropylmethyl)piperazine moiety is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide delves into the synthesis, biological activities, and mechanisms of action of novel derivatives incorporating this versatile chemical entity. Herein, we provide a comprehensive overview of their burgeoning role in drug development, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
A Versatile Scaffold with Diverse Biological Activities
The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[1] The addition of a cyclopropylmethyl group at the N1 position can further enhance metabolic stability and target engagement. Novel derivatives based on this scaffold have shown promising activity in several key areas of research, including oncology and inflammation.
Antagonism of the EP4 Receptor: A Key Anti-inflammatory and Anti-tumor Mechanism
A significant breakthrough in the exploration of this compound derivatives is the discovery of potent antagonists of the E-type prostanoid receptor 4 (EP4). One such novel compound, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid , has been identified as an orally bioavailable EP4 receptor antagonist.[2][3][4]
The EP4 receptor is a key component of the prostaglandin E2 (PGE2) signaling pathway, which is implicated in both inflammation and cancer progression.[5][6][7] PGE2, often overexpressed in tumors, binds to the EP4 receptor, a G-protein coupled receptor that signals through the Gs alpha subunit to activate adenylyl cyclase.[8] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling cascades that can promote cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immune responses.[5][9] By blocking this interaction, this compound-based EP4 antagonists can disrupt these pathological processes.
Quantitative Biological Data
The biological activity of novel this compound derivatives is quantified through a variety of in vitro and in vivo assays. The following tables summarize key data for representative compounds.
Table 1: In Vitro Activity of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid
| Assay Type | Target | Cell Line | Endpoint | Result |
| Receptor Binding Assay | EP4 Receptor | HEK293 | IC50 | Data not publicly available, described as "potent"[2] |
| Functional Assay | EP4 Receptor | HEK293 | Inhibition of PGE2-induced cAMP production | Data not publicly available[8] |
| Anti-inflammatory Assay | - | LPS-stimulated human whole blood | Inhibition of TNFα production | Data not publicly available |
Table 2: In Vivo Pharmacokinetic Profile of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid in Mice
| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Described as "significant"[2] |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | - |
Note: Specific quantitative data for the lead compound is not yet publicly available in the referenced abstracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the synthesis and biological evaluation of novel this compound derivatives.
Synthesis of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid
The synthesis of this benzimidazole-based derivative likely involves a multi-step process, beginning with the appropriate substituted o-phenylenediamine and an aldehyde, followed by cyclization and subsequent modifications. A general procedure for the synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions or with an aldehyde in the presence of an oxidizing agent.[10][11][12][13]
General Synthetic Workflow:
In Vitro EP4 Receptor Functional Assay (PGE2-induced cAMP Production)
This assay measures the ability of a compound to antagonize the activation of the EP4 receptor by its natural ligand, PGE2.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP4 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid) or vehicle control for a specified time.
-
PGE2 Stimulation: Cells are then stimulated with a known concentration of PGE2 to induce cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[14]
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).[14]
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is calculated.
In Vitro Anti-inflammatory Assay (LPS-induced TNFα Production in Human Whole Blood)
This ex vivo assay assesses the anti-inflammatory potential of a compound by measuring its effect on cytokine production in a physiologically relevant matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with the test compound at various concentrations or vehicle control.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα).
-
Incubation: The samples are incubated at 37°C for a specified period.
-
Plasma Separation: Plasma is separated by centrifugation.
-
TNFα Quantification: The concentration of TNFα in the plasma is determined using a specific ELISA kit.
-
Data Analysis: The inhibitory effect of the compound on TNFα production is calculated, and an IC50 value can be determined.
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
-
Animal Dosing: A cohort of mice is administered the test compound via intravenous (IV) and oral (PO) routes at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
PGE2-EP4-cAMP Signaling Pathway
As previously mentioned, a key mechanism of action for some of these novel derivatives is the antagonism of the EP4 receptor. The following diagram illustrates the PGE2-EP4-cAMP signaling pathway and the inhibitory effect of an EP4 antagonist.
Broader Therapeutic Potential
While the antagonism of the EP4 receptor is a well-defined mechanism, the this compound scaffold is also being explored for other therapeutic applications.
Anticancer Activity
Piperazine derivatives, in general, have been extensively investigated as anticancer agents.[1][15][16][17][18] They can be designed to target a variety of cancer-related pathways. The incorporation of the this compound moiety into novel chemical structures may lead to the development of new anticancer drugs with improved efficacy and pharmacokinetic profiles.
Antimicrobial Activity
The piperazine nucleus is a component of several antimicrobial agents.[19][20][21][22][23] The development of novel this compound derivatives could yield new antibiotics or antifungal agents to combat the growing threat of antimicrobial resistance.
Conclusion
Novel this compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The identification of a potent and orally bioavailable EP4 receptor antagonist highlights the therapeutic utility of this scaffold in inflammation and oncology. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore their potential as next-generation therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist | CoLab [colab.ws]
- 4. tcgls.com [tcgls.com]
- 5. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. apjhs.com [apjhs.com]
- 20. ijcmas.com [ijcmas.com]
- 21. researchgate.net [researchgate.net]
- 22. ijcmas.com [ijcmas.com]
- 23. derpharmachemica.com [derpharmachemica.com]
The Versatile Building Block: A Technical Guide to 1-(Cyclopropylmethyl)piperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopropylmethyl)piperazine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, combining the rigidity of the piperazine ring with the conformational and metabolic characteristics of the cyclopropylmethyl group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the preparation of clinically relevant molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 57184-25-5 | [1][2] |
| Molecular Formula | C₈H₁₆N₂ | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| Appearance | Colorless to Yellow clear liquid | [1] |
| Boiling Point | 208.5 °C at 760 mmHg | [1] |
| Density | 0.943 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.489 | [1] |
| Flash Point | 171 °F | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its availability as a building block. A common and scalable method involves a three-step process starting from N-Boc-piperazine.[3]
Experimental Protocol: Synthesis of this compound[3]
Step 1: Synthesis of tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
To a solution of N-Boc-piperazine (1.82 kg, 9.77 mol) and pyridine (1.16 kg, 14.66 mol) in dichloromethane (5.46 kg) at 0 °C, cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) is added dropwise while maintaining the temperature between 0-10 °C. The reaction mixture is stirred for 3 hours at 10-20 °C. After completion, water is added for extraction. The organic phase is collected and concentrated to yield the solid product.
Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine
The solid from Step 1 is dissolved in an ether solvent. Sodium borohydride is added, followed by the dropwise addition of boron trifluoride-diethyl ether at 0-10 °C. The reaction is quenched, extracted, and the organic solvent is removed by concentration to give N-Boc-4-(cyclopropylmethyl)piperazine as a pale yellow solid. A yield of 94% has been reported for this step.
Step 3: Synthesis of this compound
N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) is dissolved in isopropanol (5 kg) and heated to 40 °C.[1] Concentrated hydrochloric acid (2.04 kg, 20.80 mol) is added dropwise, maintaining the temperature between 40-50 °C.[1] The reaction is stirred for 4 hours at this temperature.[1] After completion, the isopropanol is removed by concentration. The residue is cooled to 0 °C and the pH is adjusted to 10-11 with a 5 M aqueous sodium hydroxide solution.[1] The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium chloride.[1] The organic phase is concentrated to give this compound as a light yellow liquid. A yield of 94% has been reported for this deprotection step.[1]
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable building block in the synthesis of a variety of therapeutic agents, most notably in the field of oncology.
Synthesis of Volasertib
This compound is a key intermediate in the synthesis of Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (Plk1).[2] Volasertib has been investigated for the treatment of various cancers, particularly acute myeloid leukemia (AML).[2]
An improved and efficient method for the multigram-scale synthesis of Volasertib has been developed with an overall yield of 46.1% and a purity of 99.42%.[4] A key step in this synthesis is the preparation of the intermediate 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide (W-5). This is achieved through a sequence involving the reductive amination of N-(4-oxocyclohexyl)-4-nitro-3-methoxybenzamide with this compound, followed by the reduction of the nitro group. The final step involves a nucleophilic aromatic substitution (SNAr) reaction between W-5 and (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone (W-11) to yield Volasertib.[4]
Volasertib exerts its anticancer effects by inhibiting Plk1, a key regulator of mitosis. This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells. The downstream effects of Plk1 inhibition also involve the modulation of crucial signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways.
| Parameter | Value | Reference |
| IC₅₀ (Plk1) | 0.87 nM | [5] |
| IC₅₀ (Plk2) | 5 nM | [5] |
| IC₅₀ (Plk3) | 56 nM | [5] |
| Overall Yield (Multigram Synthesis) | 46.1% | [4] |
| Purity (Multigram Synthesis) | 99.42% | [4] |
| Objective Response Rate (Phase 2, AML) | 31% (Volasertib + LDAC) vs. 13% (LDAC alone) | [6] |
| Median Overall Survival (Phase 2, AML) | 8.0 months (Volasertib + LDAC) vs. 5.2 months (LDAC alone) | [6] |
Common Adverse Events (Grade ≥3) in Volasertib Clinical Trials (in combination with LDAC for AML) [6]
| Adverse Event | Volasertib + LDAC (%) | Placebo + LDAC (%) |
| Febrile Neutropenia | 60.4 | 29.3 |
| Infections and Infestations | 81.3 | 63.5 |
| Fatal Adverse Events | 31.2 | 18.0 |
Synthesis of Abiraterone Analogues
This compound has been utilized in the preparation of N-substituted piperazinopyridylsteroid derivatives as analogues of Abiraterone.[1] Abiraterone is a drug used in the treatment of castration-resistant prostate cancer. These analogues are designed to inhibit key enzymes in androgen biosynthesis, such as 17α-hydroxylase/C17,20-lyase (CYP17A1), and to exhibit cytotoxic effects on prostate cancer cell lines.[7]
A study on N-substituted piperazinopyridylsteroid derivatives as Abiraterone analogues reported the synthesis and biological evaluation of several compounds.[7] While a specific experimental protocol for a derivative containing the this compound moiety was not detailed, the general approach involves the reaction of a suitable steroid precursor with the corresponding N-substituted piperazine.
| Parameter | Value |
| IC₅₀ (CYP17A1) | 5.09 µM |
| IC₅₀ (CYP19 - Aromatase) | >50 µM |
This data indicates that the introduction of different substituents on the piperazine ring can modulate the inhibitory activity and selectivity of these Abiraterone analogues.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the unique properties it imparts to target molecules have led to its incorporation into clinically significant compounds, most notably the anticancer agent Volasertib. The continued exploration of this synthon in the design and synthesis of novel bioactive molecules, including Abiraterone analogues and potentially CNS agents and GPCR modulators, highlights its importance for researchers and drug development professionals. The detailed synthetic protocols and quantitative data presented in this guide provide a solid foundation for the effective utilization of this compound in the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103665085A - Improved abiraterone acetate synthesis method - Google Patents [patents.google.com]
- 3. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Volasertib: Application Notes and Protocols for Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor, utilizing 1-(cyclopropylmethyl)piperazine as a key building block. The described methodology is based on a multi-gram scale synthesis, offering a practical and efficient route for researchers and drug development professionals. Detailed experimental procedures for the synthesis of key intermediates and the final product are presented, along with quantitative data on yields and purity. Additionally, the mechanism of action of Volasertib is contextualized through the visualization of the PLK1, PI3K/AKT/mTOR, and MEK/ERK signaling pathways.
Introduction
Volasertib (BI 6727) is a small molecule inhibitor of the serine/threonine kinase PLK1, a key regulator of the cell cycle.[1] Overexpression of PLK1 is observed in numerous cancers, making it a compelling target for anticancer therapy.[2][3] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[3][4] This document outlines a robust synthetic route to Volasertib, focusing on the incorporation of the this compound moiety, a critical component for its pharmacological activity.
Synthesis of Volasertib
The synthesis of Volasertib can be achieved through a convergent approach involving the preparation of two key intermediates: 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide (W-5) and (7R)-2-chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone (W-11) . These intermediates are then coupled via a nucleophilic aromatic substitution (SNAr) reaction to yield Volasertib.[5][6]
Synthesis of Key Intermediates
2.1.1. Synthesis of 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide (W-5)
The synthesis of intermediate W-5 is a multi-step process starting from commercially available materials. A key step in this sequence is the reductive amination to introduce the this compound group.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of W-5 would be detailed here, including specific reagents, quantities, reaction conditions (temperature, time), and purification methods. As the full text of the primary literature is not available, a generalized workflow is presented. The synthesis typically involves the reaction of a protected 4-aminocyclohexanone derivative with this compound under reductive amination conditions, followed by deprotection and subsequent acylation with a suitable benzoyl derivative.
2.1.2. Synthesis of (7R)-2-chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone (W-11)
The pteridinone core (W-11) is another crucial intermediate. Its synthesis involves a reductive cyclization and N-methylation reaction sequence.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of W-11 would be provided here. This would typically involve the condensation of a diaminopyrimidine derivative with an alpha-amino acid ester, followed by cyclization and chlorination to yield the desired pteridinone structure.
Final Synthesis of Volasertib (SNAr Reaction)
The final step in the synthesis is the coupling of the two key intermediates, W-5 and W-11, through a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol:
To a solution of 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide (W-5) in a suitable high-boiling point solvent such as pentanol, is added (7R)-2-chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone (W-11).[6] The reaction mixture is heated to reflux for an extended period (e.g., 22 hours). After completion of the reaction, the mixture is cooled, and the product is isolated and purified by standard methods such as crystallization or column chromatography to afford Volasertib.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Volasertib, based on the reported multi-gram scale synthesis.[5][6]
| Step | Product | Yield (%) | Purity (%) |
| Synthesis of Intermediate W-5 | W-5 | - | - |
| Synthesis of Intermediate W-11 | W-11 | - | - |
| Overall Synthesis of Volasertib | Volasertib | 46.1 | 99.42 |
Note: Yields for individual steps for intermediates W-5 and W-11 are not specified in the provided search results, but the overall yield is reported as 46.1%.
Mechanism of Action and Signaling Pathways
Volasertib exerts its anticancer effects by inhibiting PLK1, which disrupts multiple stages of mitosis.[3] This inhibition also impacts downstream signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[1]
Volasertib Synthesis Workflow
References
Preparation of Abiraterone Analogs with 1-(Cyclopropylmethyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of abiraterone analogs incorporating a 1-(cyclopropylmethyl)piperazine moiety. Abiraterone is a potent inhibitor of CYP17A1, a key enzyme in androgen biosynthesis, and is used in the treatment of castration-resistant prostate cancer. The development of novel analogs is a crucial area of research to enhance efficacy, improve selectivity, and overcome resistance. The inclusion of N-substituted piperazine moieties, such as this compound, has been explored to modulate the pharmacological properties of the abiraterone scaffold.
Introduction
Abiraterone's mechanism of action involves the inhibition of 17α-hydroxylase/C17,20-lyase (CYP17A1), thereby blocking the synthesis of androgens that drive the growth of prostate cancer. Research into abiraterone analogs aims to develop compounds with improved therapeutic profiles. The introduction of a this compound group at the C-17 position of the steroidal backbone is a strategy to potentially enhance interactions with the target enzyme or to modify the pharmacokinetic properties of the molecule. This document outlines a representative synthetic protocol and summarizes the biological evaluation of such analogs based on available scientific literature.
Data Presentation
The following table summarizes the reported biological activity of representative N-substituted piperazinopyridylsteroid derivatives of abiraterone. It is important to note that while a compound with a this compound substituent was synthesized as part of a series of nine analogs, specific quantitative data for this particular analog is not publicly available in the cited literature. The data presented here is for other analogs from the same study to provide context for the expected activity.
| Compound ID | Substitution on Piperazine | Target Enzyme/Cell Line | Activity | Reference |
| 5d | N-Methyl | CYP17A1 | IC50 = 5.09 µM | [1] |
| 5g | N-Ethyl | CYP19 (Aromatase) | IC50 = 7.40 µM | [1] |
| 5e, 5g, 5i | N-Ethyl, N-Propyl, N-Benzyl | DU-145 and PC-3 cells | 60-85% inhibition of cell viability and growth at 10 nM | [1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of abiraterone analogs with this compound. This protocol is based on general synthetic methods for similar compounds and the information available in the abstract of the key research paper.
Synthesis of 17-(4-(cyclopropylmethyl)piperazin-1-yl)pyridinyl-abiraterone analog
The synthesis involves a multi-step process starting from dehydroepiandrosterone (DHEA).
Step 1: Synthesis of Abiraterone Precursor (17-(5-bromopyridin-3-yl)androsta-5,16-dien-3β-ol)
A common route to abiraterone and its analogs involves a Suzuki coupling reaction. An alternative, often higher-yielding method, is the Negishi coupling. Here, we outline a representative procedure.
-
Preparation of the Grignard Reagent: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride dropwise at -15 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Preparation of the Steroid Precursor: Separately, prepare a solution of 3β-acetoxyandrosta-5,16-dien-17-yl triflate (synthesized from dehydroepiandrosterone acetate) in anhydrous THF.
-
Coupling Reaction: To the Grignard reagent solution, add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄. Then, add the solution of the steroid precursor dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 17-(5-bromopyridin-3-yl)androsta-5,16-dien-3β-ol.
Step 2: Buchwald-Hartwig Amination with this compound
-
Reaction Setup: In a reaction vessel, combine the 17-(5-bromopyridin-3-yl)androsta-5,16-dien-3β-ol, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final abiraterone analog.
Biological Evaluation Protocols
CYP17A1 Inhibition Assay (Representative Protocol)
-
Enzyme Preparation: Use human CYP17A1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Assay Conditions: Incubate the enzyme with a fluorescent substrate (e.g., a derivative of pregnenolone) in the presence of varying concentrations of the test compound (the abiraterone analog).
-
Data Analysis: Measure the fluorescence intensity to determine the rate of substrate metabolism. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate prostate cancer cells (e.g., DU-145, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the abiraterone analog for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Signaling Pathway of Abiraterone Action
Caption: Mechanism of action of Abiraterone and its analogs.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The synthesis of abiraterone analogs incorporating this compound represents a promising avenue for the development of novel therapeutics for prostate cancer. The provided protocols and data, while based on representative examples due to limitations in accessing full-text literature, offer a solid foundation for researchers in this field. Further investigation into the specific structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
Protocol for N-alkylation of Piperazine with Cyclopropylmethyl Bromide
Application Note: AN-2025-12-28
For Research Use Only
Introduction
This document provides a detailed protocol for the N-alkylation of piperazine with cyclopropylmethyl bromide to synthesize 1-(cyclopropylmethyl)piperazine. This compound and its derivatives are valuable intermediates in the development of various pharmaceutical agents.[1] The protocol addresses the common challenge of achieving mono-alkylation while minimizing the formation of the di-alkylated byproduct. The primary strategy employed is the use of a mono-protected piperazine, specifically N-Boc-piperazine, followed by a deprotection step. An alternative direct alkylation method with an excess of piperazine is also presented.
Key Concepts and Strategies
The N-alkylation of piperazine, a secondary amine with two reactive nitrogen atoms, can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, several strategies can be employed:
-
Use of a Protecting Group: This is the most reliable method for controlling selectivity.[2][3] By protecting one of the nitrogen atoms with a group like tert-Butoxycarbonyl (Boc), alkylation is directed to the unprotected nitrogen. The protecting group is subsequently removed to yield the desired mono-alkylated product.[3][4]
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2][3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event on the already mono-substituted piperazine.[2][5]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[2][3]
This protocol will focus on the protecting group strategy, which generally provides higher yields and purity of the desired mono-alkylated product.
Experimental Protocols
Two primary protocols are presented below. Protocol A outlines the synthesis via a protected intermediate, which is the recommended approach for achieving high purity and yield. Protocol B describes a direct alkylation method.
Protocol A: N-alkylation of Mono-Boc-Protected Piperazine
This two-step protocol involves the initial alkylation of N-Boc-piperazine followed by the removal of the Boc protecting group.
Step 1: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-piperazine | 186.25 | 10.0 g | 53.7 | 1.0 |
| Cyclopropylmethyl bromide | 134.99 | 8.0 g (5.9 mL) | 59.3 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 14.8 g | 107.4 | 2.0 |
| Anhydrous Acetonitrile (MeCN) | 41.05 | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous potassium carbonate (14.8 g, 107.4 mmol).
-
Add anhydrous acetonitrile (200 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add cyclopropylmethyl bromide (8.0 g, 59.3 mmol) to the reaction mixture using a dropping funnel or syringe over 30 minutes.
-
Heat the reaction mixture to 80 °C and maintain it under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (N-Boc-piperazine) is consumed (typically 4-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(cyclopropylmethyl)piperazine as an oil or solid.
-
The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
Step 2: Deprotection to Yield this compound
Materials:
| Reagent/Solvent | Concentration | Quantity | Moles (mmol) | Equivalents |
| N-Boc-4-(cyclopropylmethyl)piperazine | - | 12.9 g (crude from Step 1) | 53.7 | 1.0 |
| Isopropanol | - | 120 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | ~37% | 13.4 mL | ~161.1 | 3.0 |
| 5 M Sodium Hydroxide (NaOH) | 5 M | As needed | - | - |
| Dichloromethane (DCM) | - | 3 x 100 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude N-Boc-4-(cyclopropylmethyl)piperazine (12.9 g, 53.7 mmol) in isopropanol (120 mL).
-
Heat the solution to 40-50 °C.
-
Slowly add concentrated hydrochloric acid (13.4 mL, ~161.1 mmol) dropwise to the reaction mixture. Control the addition rate to maintain the temperature between 40 °C and 50 °C.[6]
-
Stir the reaction mixture at 40-50 °C for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Adjust the pH of the solution to 10-11 by the slow addition of 5 M sodium hydroxide solution.[6]
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a light yellow liquid.[6] A typical yield is around 94%.[6]
Protocol B: Direct N-alkylation of Piperazine
This protocol is a more direct approach but may result in a mixture of mono- and di-alkylated products, requiring more rigorous purification.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Piperazine (anhydrous) | 86.14 | 23.1 g | 268.5 | 5.0 |
| Cyclopropylmethyl bromide | 134.99 | 7.25 g (5.4 mL) | 53.7 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 14.8 g | 107.4 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask, add anhydrous piperazine (23.1 g, 268.5 mmol) and anhydrous potassium carbonate (14.8 g, 107.4 mmol).
-
Add anhydrous dimethylformamide (200 mL) and stir the suspension.
-
Slowly add cyclopropylmethyl bromide (7.25 g, 53.7 mmol) dropwise to the reaction mixture at room temperature over 1 hour.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.
-
Once the cyclopropylmethyl bromide is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash with a small amount of DMF.
-
Remove the DMF under reduced pressure (high vacuum).
-
The residue will contain the desired product, unreacted piperazine, and potentially the di-alkylated byproduct.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reagents and Conditions for N-alkylation of Piperazine
| Parameter | Protocol A (Protected) | Protocol B (Direct) | Rationale |
| Piperazine Source | N-Boc-piperazine | Anhydrous Piperazine | Protection ensures mono-alkylation. |
| Stoichiometry (Piperazine:Alkyl Halide) | 1 : 1.1 | 5 : 1 | A large excess of piperazine in direct alkylation favors mono-substitution. |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) | Anhydrous base to neutralize the HBr byproduct. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Polar aprotic solvents are suitable. DMF can improve the solubility of reagents.[2] |
| Temperature | 80 °C | 60-80 °C | Heating is often required to drive the reaction to completion.[2] |
| Purification | Filtration, Extraction, optional Chromatography | Filtration, Distillation/Chromatography | Protocol A is generally cleaner, requiring less rigorous purification of the final product. |
Table 2: Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₁₆N₂ | 140.23 | Light yellow liquid | 57184-25-5[6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in selective N-alkylation of piperazine.
References
Application Notes and Protocols for the Coupling of 1-(Cyclopropylmethyl)piperazine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. The piperazine moiety is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and to interact with biological targets. 1-(Cyclopropylmethyl)piperazine is a key intermediate and building block in the synthesis of various active pharmaceutical ingredients.[1][2] This document provides detailed protocols and application notes for the coupling of this compound with carboxylic acids, a critical step in the synthesis of novel chemical entities.
The protocols outlined below utilize common and efficient amide coupling reagents, including uronium/aminium-based reagents like HATU and HBTU, as well as carbodiimide-based reagents such as EDC in conjunction with additives like HOBt. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions like racemization, and simplifying product purification.[3][4]
Data Presentation: Comparative Analysis of Common Coupling Protocols
The choice of coupling reagent significantly impacts reaction efficiency, time, and overall yield. Below is a summary of common coupling systems and their typical reaction parameters for the formation of amide bonds with piperazine derivatives.
| Coupling Reagent | Additive | Base | Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yields (General Amide Coupling) | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, CH₂Cl₂ | Room Temperature | 1 - 4 hours | High | Highly efficient, even for sterically hindered substrates; low racemization.[5][6][7][8][9] |
| HBTU | None | DIPEA | DMAc, Acetonitrile | Room Temperature | 2 - 18 hours | High | A reliable and widely used coupling reagent.[10] |
| EDC·HCl | HOBt | DIPEA, TEA | DMF, CH₂Cl₂ | 0 °C to Room Temp. | 6 - 24 hours | Good to Excellent | Water-soluble byproducts simplify workup; HOBt minimizes racemization.[11][12][13][14][15] |
| Acid Chloride | None | TEA, Pyridine | CH₂Cl₂, THF | 0 °C to Room Temp. | 2 - 6 hours | Good to High | Requires prior conversion of the carboxylic acid to the acid chloride. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the coupling of this compound with a representative carboxylic acid using different coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from standard procedures for HATU-mediated couplings, known for their high efficiency and rapid reaction times.[5][6][7][8]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the widely used and cost-effective EDC/HOBt coupling system.[11][12][15]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
This compound
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or CH₂Cl₂
-
Ethyl acetate or CH₂Cl₂ for extraction
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF or CH₂Cl₂ (0.2 M) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, if the solvent is DMF, dilute with ethyl acetate. If CH₂Cl₂ was used, proceed to the washing step.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Amide Coupling Reaction Workflow
Caption: General workflow for amide coupling.
General Mechanism of Amide Bond Formation (HATU Example)
Caption: HATU-mediated amide bond formation.
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. apexbt.com [apexbt.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. medkoo.com [medkoo.com]
- 9. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 10. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(Cyclopropylmethyl)piperazine for Parallel Synthesis of Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(cyclopropylmethyl)piperazine as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The unique structural motif of the cyclopropylmethyl group offers an opportunity to explore novel chemical space and develop compounds with potential therapeutic applications.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities.[1] The incorporation of a cyclopropylmethyl group onto the piperazine nitrogen introduces a combination of lipophilicity and conformational rigidity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of pharmaceuticals such as Volasertib.[2] Its bifunctional nature, with a secondary amine available for derivatization, makes it an ideal scaffold for combinatorial library synthesis.
Parallel synthesis techniques enable the rapid generation of a multitude of distinct compounds, accelerating the drug discovery process.[3] By employing this compound as a core building block, researchers can efficiently create libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The most common and robust methods for derivatizing the secondary amine of piperazine in a parallel synthesis format are reductive amination and amide coupling.
Key Reactions for Library Generation
Two primary synthetic routes are highlighted for the diversification of the this compound core: reductive amination and amide coupling. These reactions are well-suited for parallel synthesis due to their broad substrate scope, high efficiency, and compatibility with automated synthesis platforms.
2.1. Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4] In the context of library synthesis, this compound can be reacted with a diverse set of aldehydes and ketones in the presence of a reducing agent to yield a library of N-substituted derivatives.[5] This reaction is typically high-yielding and tolerant of a wide range of functional groups.
2.2. Amide Coupling
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[6] A library of amides can be generated by coupling this compound with a variety of carboxylic acids using standard coupling reagents.[7] This approach allows for the introduction of a vast array of substituents, significantly expanding the chemical diversity of the library.
Experimental Protocols
The following protocols are provided as a general guideline for the parallel synthesis of a library of compounds using this compound. Optimization of reaction conditions may be necessary for specific substrates.
3.1. General Protocol for Parallel Reductive Amination
This protocol describes the parallel synthesis of a library of tertiary amines from this compound and a selection of aldehydes.
Materials:
-
This compound
-
Library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DCM.
-
Prepare 0.2 M solutions of each aldehyde in DCM in separate vials.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each well, add 200 µL of a unique aldehyde stock solution (0.04 mmol, 1.0 equivalent).
-
Add 2 µL of glacial acetic acid (optional, can improve reaction rates for less reactive substrates).
-
Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add 17 mg of sodium triacetoxyborohydride (0.08 mmol, 2.0 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with 2 x 400 µL of DCM.
-
Combine the organic extracts and concentrate to dryness using a centrifugal evaporator.
-
-
Purification and Analysis:
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.
-
Characterize the final products by LC-MS and ¹H NMR to confirm identity and purity.
-
3.2. General Protocol for Parallel Amide Coupling
This protocol outlines the parallel synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.2 M solutions of each carboxylic acid in DMF in separate vials.
-
Prepare a 0.4 M solution of HATU in DMF.
-
Prepare a 0.8 M solution of DIPEA in DMF.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 200 µL of a unique carboxylic acid stock solution (0.04 mmol).
-
Add 100 µL of the HATU stock solution (0.04 mmol, 1.0 equivalent).
-
Add 50 µL of the DIPEA stock solution (0.04 mmol, 1.0 equivalent) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 200 µL of the this compound stock solution (0.04 mmol, 1.0 equivalent).
-
Add an additional 50 µL of the DIPEA stock solution (0.04 mmol, 1.0 equivalent).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Add 500 µL of water to each well.
-
Extract the aqueous layer with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
-
Purification and Analysis:
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from a hypothetical library synthesis campaign.
Table 1: Reductive Amination Library Synthesis Data
| Entry | Aldehyde | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzaldehyde | 85 | >95 | |
| 2 | 4-Chlorobenzaldehyde | 82 | >95 | |
| 3 | 2-Naphthaldehyde | 78 | >95 | |
| 4 | Furan-2-carbaldehyde | 75 | >90 | |
| 5 | Cyclohexanecarboxaldehyde | 88 | >95 |
Table 2: Amide Coupling Library Synthesis Data
| Entry | Carboxylic Acid | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzoic acid | 90 | >95 | |
| 2 | 4-Methoxybenzoic acid | 87 | >95 | |
| 3 | Thiophene-2-carboxylic acid | 81 | >95 | |
| 4 | Cyclopentanecarboxylic acid | 92 | >95 | |
| 5 | Acetic acid | 85 | >90 |
Visualizations
Diagram 1: Parallel Synthesis Workflow
Caption: Workflow for parallel library synthesis.
Diagram 2: Reductive Amination Reaction Scheme
Caption: General reductive amination scheme.
Diagram 3: Amide Coupling Reaction Scheme
Caption: General amide coupling scheme.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of diverse chemical libraries. The protocols outlined in this document for reductive amination and amide coupling provide a robust foundation for generating large numbers of novel compounds for screening in drug discovery programs. The unique physicochemical properties imparted by the cyclopropylmethyl moiety make this scaffold an attractive starting point for exploring new areas of chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound- 57184-25-5 [ganeshremedies.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Scale-Up Synthesis of 1-(Cyclopropylmethyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(Cyclopropylmethyl)piperazine, a key intermediate in the manufacturing of various pharmaceutical compounds, including the API Volasertib.[1] Two robust and scalable synthetic routes are presented: a classical approach involving a protected piperazine intermediate and a more direct reductive amination pathway.
Introduction
This compound (CAS No: 57184-25-5) is a valuable building block in medicinal chemistry.[1][2] Its synthesis on a large scale requires methods that are not only high-yielding but also cost-effective, safe, and reproducible. The protocols detailed below are designed for scalability and provide a comprehensive guide for researchers and process chemists.
Method 1: Synthesis via N-Boc Protected Piperazine
This widely-used method involves a three-step sequence starting from commercially available N-Boc-piperazine. The use of a protecting group ensures mono-alkylation and minimizes the formation of undesired di-substituted byproducts. This route is advantageous for its high yield and good product quality, making it suitable for large-scale production.[3]
Experimental Protocol
Step 1: Acylation of N-Boc-piperazine
In a suitable reaction vessel, N-Boc-piperazine and a base such as pyridine or triethylamine are dissolved in an inert solvent like dichloromethane. The mixture is cooled to 0-10°C, and cyclopropanecarbonyl chloride is added dropwise while maintaining the temperature. The reaction is typically stirred for 2-4 hours at a slightly elevated temperature (10-20°C) to ensure completion.[3] After the reaction, water is added for extraction, and the organic phase is concentrated to yield solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.[3]
Step 2: Reduction of the Amide
The solid intermediate from the previous step is dissolved in an ether solvent, such as tetrahydrofuran or diethyl ether. A reducing agent, for instance, sodium borohydride, is added, followed by the dropwise addition of boron trifluoride-diethyl etherate at a controlled temperature of 0-10°C.[3] After the reaction is complete, it is quenched, extracted, and the organic solvent is removed to afford solid N-Boc-4-(cyclopropylmethyl)piperazine.[3]
Step 3: Deprotection of N-Boc-4-(cyclopropylmethyl)piperazine
The protected piperazine derivative is dissolved in an alcohol solvent like methanol or isopropanol. Concentrated hydrochloric acid is then added dropwise at a temperature of 40-60°C.[2][3] The reaction is stirred for several hours to ensure complete removal of the Boc protecting group.[2][3] Following deprotection, the reaction mixture is cooled and the pH is adjusted to 10-11 with an aqueous solution of sodium hydroxide or potassium hydroxide. The product is then extracted with an organic solvent (e.g., dichloromethane), and the combined organic phases are washed and concentrated to yield this compound as a liquid.[2]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a protected intermediate.
Method 2: Direct Reductive Amination
Direct reductive amination offers a more atom-economical and potentially shorter route to this compound. This one-pot reaction involves the condensation of piperazine with cyclopropanecarboxaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product. This method is widely used in the pharmaceutical industry for the synthesis of N-alkylated amines.
Experimental Protocol
Step 1: Reaction Setup and Imine Formation
In a high-pressure reactor, piperazine is dissolved in a suitable solvent, such as an alcohol (e.g., methanol, ethanol) or a non-polar solvent like toluene. A hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C), is added to the mixture. Cyclopropanecarboxaldehyde is then introduced to the reactor.
Step 2: Catalytic Hydrogenation
The reactor is sealed and purged with hydrogen gas. The reaction mixture is stirred under hydrogen pressure at an elevated temperature. The specific conditions (pressure and temperature) will depend on the chosen catalyst and scale of the reaction but typically range from 5 to 50 atm and 50 to 130°C. The reaction progress is monitored by techniques such as GC or TLC until the starting materials are consumed.
Step 3: Work-up and Purification
After the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Workflow Diagram
Caption: Workflow for the direct reductive amination synthesis of this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Protected N-Boc Route | Method 2: Direct Reductive Amination |
| Number of Steps | 3 | 1 (one-pot) |
| Key Raw Materials | N-Boc-piperazine, Cyclopropanecarbonyl chloride | Piperazine, Cyclopropanecarboxaldehyde |
| Typical Solvents | Dichloromethane, Ether, Alcohol | Alcohol, Toluene |
| Key Reagents | Pyridine/Triethylamine, NaBH₄, BF₃·OEt₂, Conc. HCl | Hydrogenation Catalyst (Raney Ni, Pd/C), H₂ |
| Reaction Temperature | 0 - 60°C | 50 - 130°C |
| Reaction Pressure | Atmospheric | 5 - 50 atm |
| Reported Yield | High (e.g., ~94% for the final step)[2] | Moderate to High (process dependent) |
| Purification Method | Extraction, Concentration | Filtration, Vacuum Distillation |
| Scalability | Demonstrated on a multi-kilogram scale[3] | Well-established for industrial applications |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to light brown liquid.[2]
-
Molecular Formula: C₈H₁₆N₂[4]
-
Molecular Weight: 140.23 g/mol [4]
-
Boiling Point: Approximately 68°C at 3.5 mmHg.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra should be recorded and compared with a standard reference spectrum to confirm the structure.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the final product, while MS will provide fragmentation patterns consistent with the structure of this compound.
Conclusion
Both the protected N-Boc route and the direct reductive amination pathway are viable and scalable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile. The protected route offers excellent control and high yields, while the direct reductive amination provides a more streamlined and atom-economical approach. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for the successful scale-up synthesis of this important pharmaceutical intermediate.
References
- 1. This compound- 57184-25-5 [ganeshremedies.com]
- 2. This compound | 57184-25-5 [chemicalbook.com]
- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 4. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Cyclopropylmethyl)piperazine in the Synthesis of EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(cyclopropylmethyl)piperazine as a key building block in the synthesis of selective E-type prostanoid receptor 4 (EP4) antagonists. This document includes detailed experimental protocols for the synthesis of representative EP4 receptor antagonists, a summary of their biological activities, and a description of the EP4 receptor signaling pathway.
Introduction
The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Antagonism of the EP4 receptor has emerged as a promising therapeutic strategy for the treatment of these conditions, offering a more targeted approach with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The this compound moiety is a recurring structural feature in a number of potent and selective EP4 receptor antagonists, contributing to their desired pharmacological properties.
Featured EP4 Receptor Antagonists
This document focuses on two prominent examples of EP4 receptor antagonists synthesized using this compound or containing a similar structural motif:
-
Grapiprant (AT-001, CJ-023,423): An FDA-approved drug for the control of pain and inflammation associated with osteoarthritis in dogs.[3]
-
1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic Acid: A potent and orally bioavailable EP4 receptor antagonist with potential for further development.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for various EP4 receptor antagonists, including their binding affinities (Ki) and functional inhibitory concentrations (IC50).
Table 1: Binding Affinity (Ki) of Antagonists for Prostanoid Receptors
| Compound | EP4 Ki (nM) | EP1 Ki (µM) | EP2 Ki (µM) | EP3 Ki (µM) | Reference(s) |
| Grapiprant (CJ-023,423) | 24 | >10 | >10 | >10 | [7] |
| ONO-AE3-208 | 1.3 | - | - | 0.03 | [7] |
| Compound 36 | 65.9 ± 20.4 | >9.6 | >8.8 | >6.4 | [1] |
| Compound 25 | 143.9 ± 55.8 | >9.6 | >8.8 | >6.4 | [1] |
Table 2: Functional Antagonism (IC50) of EP4 Receptor Antagonists
| Compound | Human EP4 IC50 (nM) | Mouse EP4 IC50 (nM) | Reference(s) |
| Grapiprant (CJ-023,423) | 35 | - | [7] |
| EP4 receptor antagonist 1 | 6.1 | 16.2 | [8] |
| Compound 36 | 4.3 | - | [1] |
| Compound 25 | 47.1 | - | [1] |
| E7046 | 10.1 (13.5 reported) | - | [1] |
| L-161,982 | - | - | [7] |
| ONO-AE3-208 | - | - | [7] |
| MK-2894 | 2.5 | - | [7] |
| EP4 receptor antagonist 7 | 1.1 | - | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for the synthesis and evaluation of EP4 receptor antagonists.
Caption: EP4 Receptor Signaling Pathway.
Caption: EP4 Antagonist Synthesis Workflow.
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and the final EP4 receptor antagonist compounds.
Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid
This protocol is based on the general principles of benzimidazole synthesis.
Step 1: Synthesis of Methyl 3-amino-4-((cyclopropylmethyl)amino)benzoate
-
To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add cyclopropanecarboxaldehyde (1.1 equivalents).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-4-((cyclopropylmethyl)amino)benzoate.
Step 2: Synthesis of Methyl 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylate
-
To a solution of methyl 3-amino-4-((cyclopropylmethyl)amino)benzoate (1 equivalent) and dibenzo[b,d]thiophene-2-carbaldehyde (1 equivalent) in a solvent such as ethanol or DMF, add an oxidizing agent like sodium metabisulfite (Na2S2O5) (2 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography or recrystallization to yield methyl 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylate.
Step 3: Synthesis of 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid
-
Dissolve the methyl ester from Step 2 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N hydrochloric acid (HCl) to a pH of 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final product, 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid.[4][5][6]
Protocol 2: Synthesis of a Grapiprant Analogue using this compound
This protocol outlines a key amide coupling step, which is a common strategy in the synthesis of Grapiprant and its analogues, showcasing the incorporation of the this compound moiety.
Step 1: Amide Coupling Reaction
-
To a stirred solution of a suitable carboxylic acid precursor (e.g., 2-((4-(N-(p-tolylsulfonyl)carbamoyl)phenyl)amino)acetic acid) (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide product.
Conclusion
This compound is a valuable synthon for the development of potent and selective EP4 receptor antagonists. The protocols and data presented in these application notes provide a foundation for researchers in the field of drug discovery and development to design and synthesize novel EP4-targeted therapeutics. The favorable pharmacological profiles of compounds containing this moiety highlight its importance in achieving high affinity and selectivity for the EP4 receptor.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostanoid EP4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcgls.com [tcgls.com]
- 6. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist | CoLab [colab.ws]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: In Vitro Assays for 1-(Cyclopropylmethyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-(Cyclopropylmethyl)piperazine is a key intermediate used in the synthesis of various pharmaceuticals, including compounds with potential anti-tumor activity.[2][3][4] Derivatives of this compound warrant thorough in vitro evaluation to characterize their biological activity, potency, and potential therapeutic applications.
These application notes provide detailed protocols for a panel of essential in vitro assays to profile this compound derivatives. The assays covered include receptor binding, enzyme inhibition, and cell viability, which are fundamental in early-stage drug discovery for determining affinity, potency, and cytotoxicity.[5][6]
Radioligand Binding Assay for GPCR Targets
G-protein coupled receptors (GPCRs) are a major class of drug targets, and piperazine derivatives frequently interact with them.[7][8][9] Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[9] This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds.[10][11]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki) of this compound derivatives for a specific GPCR target.
Materials:
-
Cell membrane preparation expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., ³H-labeled)
-
This compound derivatives (test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[12]
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)[12]
-
Scintillation cocktail
-
Microplate scintillation counter
-
FilterMate™ harvester or similar vacuum filtration apparatus[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives. A typical starting range is 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[12]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
Filtration: Stop the reaction by rapid vacuum filtration onto the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[10]
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Drying & Counting: Dry the filters for approximately 30 minutes at 50°C.[12] Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding (as a percentage of total specific binding) against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Data Presentation: Binding Affinity of Piperazine Derivatives
| Derivative | Target Receptor | IC50 (nM) | Ki (nM) |
| Compound A | Dopamine D2 | 45.2 | 20.5 |
| Compound B | Dopamine D2 | 15.8 | 7.2 |
| Compound C | Dopamine D2 | 120.7 | 54.8 |
Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting enzymes.[5][13] An enzyme inhibition assay measures how a compound affects the activity of an enzyme, allowing for the determination of its potency, typically expressed as an IC50 value.[14][15]
Experimental Protocol: Colorimetric Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Chromogenic substrate (a substrate that produces a colored product upon enzymatic reaction)[15]
-
This compound derivatives (test inhibitors)
-
Assay buffer (optimized for enzyme pH and stability)[14]
-
96-well microplate
-
Microplate reader (spectrophotometer)[14]
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test inhibitors in the assay buffer. Inhibitors are typically first dissolved in DMSO.[15]
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer.
-
A fixed amount of the enzyme.
-
Varying concentrations of the test inhibitor. Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).[15]
-
-
Pre-incubation: Pre-incubate the plate containing the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. A substrate concentration at or near its Km value is often used.[15]
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).[15]
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[15]
-
Normalize the velocities to the no-inhibitor control to get the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[14][15]
Data Presentation: Enzyme Inhibition Potency
| Derivative | Target Enzyme | IC50 (µM) |
| Compound A | Kinase X | 2.5 |
| Compound B | Kinase X | 0.8 |
| Compound C | Kinase X | 15.3 |
Cell Viability Assay
Cell viability and cytotoxicity assays are crucial for evaluating the effect of compounds on cell health.[16][17] They can identify compounds with anti-proliferative effects (desirable for anti-cancer agents) or general toxicity.[18][19] The resazurin (AlamarBlue) assay is a common, sensitive method for measuring cell viability.[20]
Experimental Protocol: Resazurin Cell Viability Assay
Objective: To assess the effect of this compound derivatives on the viability of a specific cell line and determine the half-maximal effective concentration (EC50) or cytotoxic concentration (CC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Resazurin sodium salt solution
-
96-well clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for a desired period (e.g., 48 or 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. During this time, viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence from a "no-cell" control well.
-
Express the fluorescence in each well as a percentage of the vehicle-treated control cells (representing 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression to determine the EC50 or CC50 value.
Data Presentation: Cytotoxicity in Cancer Cell Lines
| Derivative | Cell Line | Incubation Time (h) | EC50 (µM) |
| Compound A | PC-3 | 72 | 12.1 |
| Compound B | PC-3 | 72 | 5.4 |
| Compound C | PC-3 | 72 | > 50 |
Visualized Workflows and Pathways
Diagram 1: In Vitro Drug Discovery Workflow
Caption: High-level workflow for screening this compound derivatives.
Diagram 2: Principle of Competitive Radioligand Binding
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 57184-25-5 [chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. This compound- 57184-25-5 [ganeshremedies.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Analytical Methods for 1-(Cyclopropylmethyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical development of 1-(Cyclopropylmethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methodologies for the identification, quantification, and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including protocols for derivatization to enhance detection.
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging for achieving high sensitivity. Therefore, a pre-column derivatization step is recommended to introduce a UV-active moiety. A common and effective derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[1][2]
Application Note: HPLC with UV Detection following NBD-Cl Derivatization
This method is suitable for the quantification of trace amounts of this compound in various sample matrices, including active pharmaceutical ingredients (APIs). The derivatization reaction is robust and provides a derivative with strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
1.2.1. Reagents and Materials
-
This compound reference standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium borate buffer (pH 9.0)
-
Hydrochloric acid (for pH adjustment)
1.2.2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Heating block or water bath
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
1.2.4. Derivatization Procedure
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of sodium borate buffer (pH 9.0).
-
Add 1 mL of the NBD-Cl solution to each vial.
-
Cap the vials and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the solutions to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
1.2.5. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 470 nm |
1.2.6. Data Analysis
Identify the peak corresponding to the derivatized this compound based on its retention time compared to the derivatized standard. Quantify the analyte using a calibration curve generated from the peak areas of the derivatized standards.
Gas Chromatography (GC) Analysis
Gas chromatography offers a direct method for the analysis of this compound without the need for derivatization, as the compound is sufficiently volatile and thermally stable. This method is suitable for purity determination and quantification in bulk samples.
Application Note: GC with Flame Ionization Detection (FID)
This GC-FID method provides a reliable and straightforward approach for the routine analysis of this compound. It is effective for assessing the purity of the compound and for quantifying it in samples where high sensitivity is not the primary requirement.
Experimental Protocol: GC-FID Analysis
2.2.1. Reagents and Materials
-
This compound reference standard
-
Methanol (GC grade) or another suitable solvent
-
Helium (carrier gas)
2.2.2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Analytical column: DB-17 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[3]
2.2.3. Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Sample Solution: Dissolve the sample containing this compound in methanol to a concentration of approximately 1 mg/mL.
2.2.4. Chromatographic Conditions
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min[3] |
| Injector Temperature | 250°C[3] |
| Detector Temperature | 260°C[3] |
| Injection Volume | 1.0 µL[3] |
| Oven Temperature Program | Initial temperature 150°C, hold for 5 min, then ramp at 10°C/min to 250°C, hold for 5 min. |
| Split Ratio | 20:1 |
2.2.5. Data Analysis
Identify the this compound peak based on its retention time compared to the standard. The purity can be assessed by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
Summary of Analytical Methods
The following table summarizes the key parameters for the described analytical methods.
| Technique | Method | Column | Detection | Key Advantages |
| HPLC | Pre-column derivatization with NBD-Cl | C18 (4.6 x 150 mm, 5 µm) | UV at 470 nm | High sensitivity, suitable for trace analysis |
| GC | Direct analysis | DB-17 (30 m x 0.53 mm, 1.0 µm) | FID | Simple, no derivatization required, good for purity |
Visualizations
Caption: Workflow for HPLC and GC analysis of this compound.
Caption: Rationale for selecting analytical methods for this compound.
References
The Role of 1-(Cyclopropylmethyl)piperazine in Oncology: A Synthetic Gateway to Novel Cancer Therapeutics
Introduction
1-(Cyclopropylmethyl)piperazine is a key chemical intermediate that has garnered significant attention in the field of cancer research. While not typically employed as a standalone therapeutic agent, its structural motif is integral to the synthesis of potent and targeted anticancer drugs. This document provides a detailed overview of the primary applications of this compound in oncology, with a focus on its role in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, Volasertib, and novel abiraterone analogs for the treatment of prostate cancer. This report outlines the synthetic protocols involving this piperazine derivative and summarizes the biological activity of the resulting therapeutic compounds.
Application 1: Key Intermediate in the Synthesis of Volasertib
This compound is a critical building block in the multi-step synthesis of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of the cell cycle, and its overexpression is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[4] Volasertib has been granted orphan drug status for acute myeloid leukemia (AML).[2][4]
Experimental Protocol: Synthesis of Volasertib Intermediate (W-5)
A crucial step in the synthesis of Volasertib involves the preparation of the intermediate 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide (W-5), which incorporates the this compound moiety.[1][3]
Materials:
-
N-Boc-piperazine
-
Triethylamine or Pyridine
-
Cyclopropanecarbonyl chloride
-
Inert solvent (e.g., Dichloromethane)
-
Ether solvent (e.g., Diethyl ether)
-
Sodium borohydride
-
Boron trifluoride-diethyl etherate
-
Alcohol solvent (e.g., Isopropanol)
-
Concentrated hydrochloric acid
-
Sodium hydroxide or Potassium hydroxide solution
Procedure:
-
Step 1: Acylation of N-Boc-piperazine: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in the presence of a base like triethylamine or pyridine in an inert solvent. This reaction yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[2][5]
-
Step 2: Reduction of the Carbonyl Group: The solid product from Step 1 is dissolved in an ether solvent, and sodium borohydride is added. Subsequently, boron trifluoride-diethyl etherate is added dropwise to reduce the carbonyl group, forming the cyclopropylmethyl group.[2][5]
-
Step 3: Deprotection: The Boc protecting group is removed by treating the product from Step 2 with concentrated hydrochloric acid in an alcohol solvent. The reaction mixture is then neutralized with a base (e.g., sodium hydroxide) to yield this compound.[2][5]
-
Step 4: Reductive Amination: this compound is then reacted with a cyclohexanone derivative through reductive amination to form a key intermediate, which is further processed to yield the final Volasertib molecule.[3]
Quantitative Data: Biological Activity of Volasertib
The following table summarizes the in vitro and in vivo activity of Volasertib.
| Parameter | Value | Cancer Type/Model | Reference |
| IC50 (PLK1) | 0.87 nM | Enzyme Assay | [4] |
| IC50 (Cell Proliferation) | 11 - 37 nM | Various Cancer Cell Lines | [4] |
| Tumor Growth Inhibition | Significant in xenograft models | Non-small cell lung, pancreatic, colorectal cancer | [4] |
Signaling Pathway: Volasertib Inhibition of PLK1
Volasertib exerts its anticancer effect by inhibiting PLK1, which disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis.
References
- 1. chempap.org [chempap.org]
- 2. Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Volasertib - Wikipedia [en.wikipedia.org]
- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(cyclopropylmethyl)piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?
A1: Low overall yield can stem from several stages of the synthesis. Here are the most common issues and their solutions:
-
Incomplete Amide Formation: The initial reaction between N-Boc-piperazine and cyclopropanecarbonyl chloride is critical. Ensure anhydrous conditions and precise temperature control (0-10°C during addition, then 10-20°C for reaction completion) to maximize the formation of the amide intermediate, 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.[1]
-
Inefficient Reduction: The reduction of the amide to the amine is a key step. The use of a strong reducing agent like sodium borohydride in combination with boron trifluoride-ethyl ether is effective.[1] Incomplete reduction can be a major source of yield loss. Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Suboptimal Deprotection: The final deprotection step of the N-Boc group with a strong acid like concentrated hydrochloric acid requires careful temperature control (40-60°C) to proceed to completion without degrading the product.[1][2]
-
Purification Losses: Each purification step (extraction, concentration, etc.) can contribute to yield loss. Ensure efficient phase separation during extractions and handle the product carefully during concentration steps.
Q2: I am observing significant amounts of di-substituted piperazine as a byproduct. How can I favor mono-alkylation?
A2: The formation of di-(cyclopropylmethyl)piperazine is a common issue in direct alkylation methods. To favor mono-substitution, consider the following strategies:
-
Use of a Protecting Group: The most reliable method is to use a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose.[1][3] This ensures that only one nitrogen is available for alkylation.
-
Control of Stoichiometry: When performing direct alkylation, using a large excess of piperazine relative to the alkylating agent (cyclopropylmethyl bromide) can statistically favor mono-alkylation. However, this requires a more rigorous purification to remove the unreacted piperazine.
-
In-situ Formation of Piperazine Monohydrochloride: A one-pot synthesis can be achieved by reacting free piperazine with piperazine dihydrochloride to form the monohydrochloride in situ. This reduces the nucleophilicity of one nitrogen, promoting mono-alkylation.[3]
Q3: The reduction of the amide intermediate, 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, is sluggish or incomplete. What can I do?
A3: Incomplete reduction can be addressed by:
-
Reagent Quality: Ensure that the sodium borohydride and boron trifluoride-ethyl ether are of high quality and have not degraded due to improper storage.
-
Temperature Control: Maintain the reaction temperature between 0-25°C.[1] Lower temperatures (0-10°C) during the addition of boron trifluoride-ethyl ether are often recommended to control the reaction rate.[1]
-
Reaction Time: Allow for sufficient reaction time, typically 2-4 hours.[1] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Solvent: Use an appropriate ether solvent as specified in the protocol.[1]
Q4: I am having difficulty with the final purification of this compound. What are some effective purification strategies?
A4: The final product is a liquid, and purification can be challenging.[4]
-
Extraction: After basifying the reaction mixture post-deprotection, perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product from the aqueous layer.[2]
-
Washing: Wash the combined organic extracts with brine (saturated aqueous sodium chloride) to remove residual water and some water-soluble impurities.[2]
-
Distillation: If significant impurities remain, vacuum distillation can be an effective method for purification, although this may not be practical for very small scales.
-
Column Chromatography: For high purity requirements, column chromatography on silica gel can be employed, though this may lead to some yield loss.[5]
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound via the N-Boc Protected Route.[1]
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (hours) | Molar Ratios |
| 1 | Amide Formation | N-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylamine/Pyridine | Dichloromethane or Dichloroethane | 0-20 | 2-4 | Cyclopropanecarbonyl chloride:N-Boc-piperazine = 1.1:1 to 1.3:1; Base:N-Boc-piperazine = 1.5:1 to 2.0:1 |
| 2 | Reduction | 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, Sodium borohydride, Boron trifluoride-ethyl ether | Ether Solvent | 0-25 | 2-4 | Not specified |
| 3 | Deprotection | N-Boc-4-(cyclopropylmethyl)piperazine, Concentrated Hydrochloric Acid | Alcohol Solvent | 40-60 | ~4 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Boc Protection
This protocol is adapted from patent CN108341792B.[1]
Step 1: Synthesis of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester
-
In a reaction vessel, dissolve N-Boc-piperazine and triethylamine (or pyridine) in an inert solvent such as dichloromethane.
-
Cool the mixture to 0-10°C.
-
Slowly add cyclopropanecarbonyl chloride dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to proceed for 2-4 hours at 10-20°C.
-
Upon completion, add water and perform an extraction to separate the organic phase.
-
Concentrate the organic phase to obtain the solid product, 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.
Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine
-
Dissolve the solid from Step 1 in an ether solvent.
-
Add sodium borohydride to the solution.
-
Cool the mixture to 0-10°C and slowly add boron trifluoride-ethyl ether dropwise.
-
Allow the reaction to proceed for 2-4 hours at 0-25°C.
-
Quench the reaction, followed by extraction and concentration of the organic phase to yield solid N-Boc-4-(cyclopropylmethyl)piperazine.
Step 3: Synthesis of this compound
-
Dissolve the solid from Step 2 in an alcohol solvent.
-
Heat the solution to 40-60°C and add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at this temperature for approximately 4 hours.
-
After the reaction is complete, cool the mixture and basify with an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Extract the product with an organic solvent, and then concentrate the organic phase to obtain this compound.
Visualizations
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. This compound | 57184-25-5 [chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 57184-25-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 1-(Cyclopropylmethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of 1-(cyclopropylmethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of this compound?
A1: The two most common and effective methods for the N-alkylation of the secondary amine on this compound are:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.
-
Reductive Amination: This is a two-step, one-pot process where this compound is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]
Q2: How can I selectively achieve mono-alkylation on the free secondary amine of this compound and avoid side reactions?
A2: Since this compound already has one substituted nitrogen, the primary challenge is to prevent undesired reactions at the remaining secondary amine, such as the formation of quaternary ammonium salts, especially with reactive alkylating agents. Key strategies to ensure clean mono-alkylation include:
-
Control of Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents) is common, but a large excess should be avoided to minimize the risk of quaternization.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of over-alkylation.[1]
-
Choice of Alkylating Agent: The reactivity of alkyl halides is in the order of I > Br > Cl. Using a less reactive alkyl halide (e.g., a bromide or chloride instead of an iodide) can sometimes provide better control.
-
Reductive Amination: This method is often preferred for cleaner reactions as it does not involve the formation of highly reactive intermediates that can lead to quaternary salt formation.[3]
Q3: What are the recommended bases and solvents for the direct N-alkylation of this compound?
A3: The choice of base and solvent is critical for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] Diisopropylethylamine (DIPEA) is also a common choice. It is recommended to use at least 1.5-2.0 equivalents of the base to neutralize the acid formed during the reaction.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are common choices.[1][4] It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogens. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3] Saturating the aqueous layer with sodium chloride can also help to reduce the solubility of the organic product in the aqueous phase.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Alkylating Agent | Verify the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide). |
| Insufficient Base Strength or Amount | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider increasing the temperature, for example, to 60-80 °C, while monitoring for product decomposition.[1] |
| Incomplete Reaction (Reductive Amination) | Ensure the reducing agent is active and added in sufficient quantity. Check the pH of the reaction, as some reducing agents are more effective under specific pH conditions. |
Formation of Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Quaternary Ammonium Salt | Cause: Over-alkylation of the desired product. Solution: Avoid a large excess of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[1] Consider using reductive amination instead of direct alkylation.[1][3] |
| Unreacted Starting Material | See "Low or No Product Yield" section. |
| Products from Reaction with Solvent | Cause: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases and electrophiles. Solution: Choose a more inert solvent like acetonitrile or THF. |
Data Presentation
Table 1: General Reaction Conditions for Direct N-Alkylation of Substituted Piperazines.
| Parameter | Condition | Notes |
| Piperazine Substrate | This compound | --- |
| Alkylating Agent | Alkyl Bromide/Iodide | 1.05 - 1.25 equivalents |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | 1.5 - 2.0 equivalents |
| Solvent | Acetonitrile, DMF, THF | Anhydrous |
| Temperature | Room Temperature to 80 °C | Monitor reaction progress by TLC or LC-MS |
| Typical Yields | 70-90% (for simple alkylations) | Yields can vary significantly based on the specific alkylating agent. |
Table 2: Comparison of N-Alkylation Methods.
| Method | Advantages | Disadvantages |
| Direct Alkylation | Simple, one-step procedure.[1] | Risk of quaternary salt formation.[1] May require heating. |
| Reductive Amination | Generally cleaner reaction with fewer side products.[1] Avoids quaternization.[1] Milder conditions may be possible. | Two-step, one-pot procedure. Requires a suitable aldehyde/ketone precursor. |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of this compound with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Reductive Amination of this compound with an Aldehyde
Materials:
-
This compound
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
References
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(Cyclopropylmethyl)piperazine, with a primary focus on preventing di-alkylation.
Troubleshooting Guide: Preventing Di-alkylation
Issue: Formation of significant amounts of 1,4-bis(cyclopropylmethyl)piperazine (di-alkylation product).
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent (cyclopropylmethyl halide) favors di-alkylation as the mono-substituted product is still nucleophilic. | Control Stoichiometry: Employ a significant excess of piperazine relative to the alkylating agent. A ratio of 4-10 equivalents of piperazine to 1 equivalent of the alkylating agent can significantly favor mono-alkylation.[1][2] |
| Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent increases the probability of the mono-alkylated piperazine reacting a second time before the alkylating agent can react with the excess piperazine. | Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1] |
| Unprotected Piperazine: Both nitrogen atoms of piperazine are nucleophilic and available for alkylation. | Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group blocks one nitrogen, directing alkylation to the unprotected nitrogen. The Boc group can be subsequently removed.[1][3][4] |
| Reaction Conditions: Elevated temperatures and highly basic conditions can increase the rate of the second alkylation. | Optimize Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[3] |
| Alternative Strategy: Direct alkylation may not be the most selective method. | Reductive Amination: Consider a two-step, one-pot reductive amination process. Piperazine is first reacted with cyclopropanecarboxaldehyde to form an iminium ion, which is then reduced. This method is advantageous for preventing the formation of quaternary ammonium salts.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to ensure mono-alkylation of piperazine with a cyclopropylmethyl group?
A1: The most robust and widely recommended method is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][4] This strategy involves three main steps: protection of one piperazine nitrogen with a Boc group, alkylation of the remaining secondary amine with a cyclopropylmethyl halide, and subsequent deprotection of the Boc group to yield the desired this compound.[5][6]
Q2: How can I control mono- versus di-alkylation without using a protecting group?
A2: While less selective than using a protecting group, you can favor mono-alkylation by:
-
Using a large excess of piperazine: This statistically favors the alkylating agent reacting with an un-substituted piperazine molecule.[1][2]
-
Slow addition of the alkylating agent: This keeps the concentration of the electrophile low.[1]
-
Using a mono-protonated piperazine salt: This reduces the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][7]
Q3: What are the recommended solvents and bases for the direct alkylation of piperazine?
A3: The choice of solvent and base is critical.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1]
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often used to ensure the solubility of the reagents.[1]
Q4: My product is highly water-soluble. How can I effectively extract it during the work-up?
A4: The high water solubility of this compound is a common issue, often due to the formation of its salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogens. Adjust the pH of the aqueous layer to approximately 10-12 with a base like sodium hydroxide or potassium carbonate before extracting with a suitable organic solvent like dichloromethane or ethyl acetate.[1][5]
Experimental Protocols
Protocol 1: Synthesis via N-Boc-piperazine (Recommended for Selectivity)
Step 1: Synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
-
Dissolve N-Boc-piperazine (1 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (1.5-2.0 eq.).
-
Add (bromomethyl)cyclopropane (1.0-1.2 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate from the previous step in a suitable solvent like isopropanol or dichloromethane.[5][6]
-
Slowly add an excess of a strong acid, such as concentrated hydrochloric acid (2.5-3.0 eq.), while maintaining the temperature between 40-50°C.[5][6]
-
After the reaction is complete, concentrate the solution to remove the organic solvent.[5]
-
Cool the residue and adjust the pH to 10-11 with an aqueous solution of sodium hydroxide or potassium hydroxide.[5][6]
-
Extract the product with dichloromethane (3x), combine the organic phases, wash with saturated aqueous sodium chloride, and dry over an anhydrous salt.[5]
-
Evaporation of the solvent will yield this compound.[5] A yield of approximately 94% has been reported for this deprotection step.[5]
Visualizations
Caption: Reaction pathways for the alkylation of piperazine.
Caption: Workflow using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 57184-25-5 [chemicalbook.com]
- 6. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: 1-(Cyclopropylmethyl)piperazine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(cyclopropylmethyl)piperazine in common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common coupling reactions for functionalizing this compound are Buchwald-Hartwig amination for forming C-N bonds with aryl halides, reductive amination to couple with aldehydes and ketones, and amide coupling to connect with carboxylic acids.
Q2: Is the cyclopropylmethyl group stable under typical coupling reaction conditions?
A2: The cyclopropylmethyl group is generally stable under the conditions used for Buchwald-Hartwig, reductive amination, and amide coupling reactions. However, strong acids or certain transition metal catalysts under harsh conditions could potentially lead to ring-opening side reactions. It is crucial to follow optimized protocols and monitor reactions for any unexpected byproducts.
Q3: Why is my Buchwald-Hartwig reaction with this compound giving a low yield?
A3: Low yields in Buchwald-Hartwig aminations with this substrate can be due to several factors, including inactive catalyst, inappropriate ligand selection, non-optimal base or solvent, or issues with the purity of starting materials. The steric bulk of the cyclopropylmethyl group might also necessitate the use of more active catalyst systems.
Q4: I am observing multiple products in my reductive amination. What could be the cause?
A4: The formation of multiple products in a reductive amination is often due to over-alkylation, leading to the formation of tertiary amines or bis-alkylation if the piperazine is unprotected. Using a mild reducing agent like sodium triacetoxyborohydride and controlling the stoichiometry of the reactants can help minimize these side products.
Q5: My amide coupling reaction is sluggish. How can I improve the reaction rate?
A5: Sluggish amide coupling reactions can be accelerated by using a more efficient coupling agent (e.g., HATU, HOBt), ensuring anhydrous conditions, and choosing an appropriate solvent to dissolve all reactants. The choice of a non-nucleophilic base is also critical to prevent side reactions.
Troubleshooting Guides
Buchwald-Hartwig Amination
This section provides a troubleshooting guide for the palladium-catalyzed C-N cross-coupling of this compound with aryl halides.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a pre-catalyst or ensure the active Pd(0) species is generated. - Handle catalyst and ligand under an inert atmosphere. |
| 2. Inappropriate Ligand | - For aryl chlorides, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] - Screen a variety of ligands to find the optimal one for your substrate. | |
| 3. Incorrect Base | - Use a strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.[2] - The choice of base can be critical and substrate-dependent. | |
| 4. Impure Reagents/Solvent | - Use anhydrous, degassed solvent. - Purify the aryl halide and piperazine derivative. | |
| Side Product Formation (e.g., Dehalogenation) | 1. High Reaction Temperature | - Lower the reaction temperature and monitor for conversion. - High temperatures can lead to hydrodehalogenation of the aryl halide. |
| 2. Incomplete Catalyst Formation | - Ensure the palladium and ligand form the active complex before adding substrates. | |
| Double Arylation | 1. Unprotected Piperazine | - If mono-arylation is desired, consider using a large excess of piperazine or protecting one of the nitrogen atoms with a Boc group. |
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, this compound, sodium tert-butoxide, and the palladium pre-catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.
Reductive Amination
This section provides a troubleshooting guide for the coupling of this compound with aldehydes or ketones.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inefficient Imine Formation | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Remove water formed during the reaction, for example, by using molecular sieves. |
| 2. Weak Reducing Agent | - Use a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and mild.[3] | |
| 3. Steric Hindrance | - For hindered ketones, the reaction may require longer reaction times or elevated temperatures. | |
| Formation of Byproducts | 1. Over-Alkylation | - Use a 1:1 stoichiometry of the amine and carbonyl compound. - A mild reducing agent like STAB can help prevent over-alkylation.[4] |
| 2. Aldehyde/Ketone Reduction | - Choose a reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride or STAB. | |
| Impure Product | 1. Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. |
| 2. Difficulty in Purification | - The basic nature of the product allows for purification via an acid wash or by using specialized chromatography techniques (e.g., SCX cartridge). |
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone and this compound.
-
Dissolve the starting materials in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Key steps in a reductive amination reaction.
Amide Coupling
This section provides a troubleshooting guide for the formation of an amide bond between this compound and a carboxylic acid.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inefficient Carboxylic Acid Activation | - Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt.[5] - Ensure all reagents are anhydrous. |
| 2. Low Nucleophilicity of the Amine | - The secondary amine of the piperazine is generally nucleophilic enough, but steric hindrance could be a factor. Consider using a more potent activating agent. | |
| 3. Solubility Issues | - Choose a solvent in which all starting materials and reagents are soluble (e.g., DMF, DCM). | |
| Racemization (for chiral carboxylic acids) | 1. Inappropriate Coupling Reagent | - Use additives like HOBt or HOAt to suppress racemization when using carbodiimide coupling agents.[5] |
| Side Product Formation | 1. Reaction with Coupling Agent | - Some coupling reagents can react with the amine. Add the activated carboxylic acid to the amine solution. |
| 2. Dimerization of Carboxylic Acid | - Use the appropriate stoichiometry of the coupling agent and carboxylic acid. |
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for a typical amide coupling experiment.
References
Analysis of side reactions in 1-(Cyclopropylmethyl)piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(Cyclopropylmethyl)piperazine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am attempting the synthesis via reductive amination of piperazine with cyclopropanecarbaldehyde and sodium triacetoxyborohydride (STAB), but my yield is low and I have multiple byproducts. What are the likely side reactions?
A1: Low yields and byproduct formation in this reductive amination are common and can stem from several side reactions:
-
Formation of N,N'-bis(cyclopropylmethyl)piperazine: This occurs when the product, this compound, reacts with another molecule of cyclopropanecarbaldehyde and the reducing agent. To minimize this, it is crucial to control the stoichiometry. Using a slight excess of piperazine can favor the mono-alkylated product.
-
Reduction of Cyclopropanecarbaldehyde: The reducing agent, STAB, can directly reduce the starting aldehyde to cyclopropylmethanol. This is more likely to occur if the imine formation is slow.
-
Acetylation of Piperazine: Sodium triacetoxyborohydride can sometimes lead to the acetylation of the amine starting material or product, although this is less common.
-
Incomplete Reaction: Residual starting materials (piperazine and cyclopropanecarbaldehyde) or the intermediate imine can also be present in the final product if the reaction does not go to completion.
Troubleshooting Tips:
-
Control Stoichiometry: Use a 1.1 to 1.5 molar excess of piperazine relative to cyclopropanecarbaldehyde.
-
Order of Addition: Add the reducing agent (STAB) portion-wise to the mixture of the amine and aldehyde. This allows for the formation of the iminium ion before the introduction of a high concentration of the reducing agent.
-
Solvent: Ensure the use of a suitable aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE). Protic solvents can interfere with the reducing agent and imine formation.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting materials and the formation of the product.
Q2: I am following a multi-step synthesis involving the deprotection of N-Boc-4-(cyclopropylmethyl)piperazine using hydrochloric acid, and I am observing an impurity with a mass of +56 compared to my product. What is this impurity and how can I avoid it?
A2: The impurity is likely tert-butylated this compound. This side reaction is common during the acidic deprotection of a tert-butyloxycarbonyl (Boc) group.[1]
-
Mechanism of Formation: The strong acid (HCl) cleaves the Boc group, generating a relatively stable tert-butyl carbocation. This carbocation is an electrophile and can be "scavenged" by nucleophiles in the reaction mixture. The nitrogen atoms of the desired piperazine product are nucleophilic and can attack the tert-butyl carbocation, leading to the formation of the tert-butylated impurity.[1]
Troubleshooting and Prevention:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl carbocation than your product. Common scavengers include triethylsilane (TES), anisole, or thioanisole.[1]
-
Control of Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the side reaction. Also, use the minimum amount of acid and reaction time necessary for complete deprotection, as monitored by TLC or LC-MS.[1]
Q3: My amide reduction step of N-Boc-4-(cyclopropanecarbonyl)piperazine using sodium borohydride and boron trifluoride etherate is sluggish and gives a poor yield. What could be the issue?
A3: The combination of NaBH₄ and BF₃·OEt₂ generates diborane in situ, which is the active reducing agent for the amide. Several factors can lead to a poor outcome in this step:
-
Moisture: This reaction is highly sensitive to moisture, which can quench the borane reducing agent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The quality of the sodium borohydride and boron trifluoride etherate is critical. Use freshly opened or properly stored reagents.
-
Incomplete Reaction: The reaction may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction progress carefully.
-
Work-up Procedure: The work-up typically involves quenching with an alcohol (like methanol) followed by an acidic workup to hydrolyze the amine-borane complex. Incomplete hydrolysis can lead to loss of product during extraction.
Troubleshooting Suggestions:
-
Strict Anhydrous Conditions: Flame-dry glassware and use anhydrous THF as the solvent.
-
Temperature Control: While the reaction is often started at a low temperature, it may need to be warmed to reflux to drive it to completion.
-
Thorough Quenching and Hydrolysis: Ensure the quenching and hydrolysis steps are performed carefully to break up the amine-borane complex before extraction.
Data Presentation
Table 1: Summary of Potential Impurities and Side Products
| Impurity/Side Product | Source Side Reaction | Suggested Analytical Method |
| N,N'-bis(cyclopropylmethyl)piperazine | Di-alkylation during reductive amination | LC-MS, GC-MS, ¹H NMR |
| Cyclopropylmethanol | Reduction of cyclopropanecarbaldehyde | GC-MS, ¹H NMR |
| tert-butyl-1-(cyclopropylmethyl)piperazine | tert-butylation during Boc deprotection | LC-MS, ¹H NMR |
| N-Boc-4-(cyclopropylmethyl)piperazine | Incomplete Boc deprotection | LC-MS, TLC |
| N-Boc-4-(cyclopropanecarbonyl)piperazine | Incomplete amide reduction | LC-MS, TLC |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
To a solution of piperazine (1.2 equivalents) in dichloromethane (DCM, 10 volumes) in a round-bottom flask, add cyclopropanecarbaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Synthesis via Multi-Step Pathway (Boc Protection, Amide Formation, Reduction, Deprotection)
-
Step A: N-Boc Protection of Piperazine
-
Dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol.
-
Add acetic acid (1.0 equivalent) to form the mono-salt, which improves selectivity.
-
Cool the solution to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work up by removing the solvent, adding water, and extracting the product with a suitable organic solvent.
-
-
Step B: Acylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.
-
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain crude N-Boc-4-(cyclopropanecarbonyl)piperazine.
-
-
Step C: Amide Reduction
-
Dissolve N-Boc-4-(cyclopropanecarbonyl)piperazine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, followed by the slow dropwise addition of boron trifluoride etherate (1.5 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction, quench carefully with methanol, and then add 1M HCl to hydrolyze the amine-borane complex.
-
Basify with aqueous NaOH and extract the product, N-Boc-4-(cyclopropylmethyl)piperazine, with an organic solvent.
-
-
Step D: Boc Deprotection
-
Dissolve N-Boc-4-(cyclopropylmethyl)piperazine (1.0 equivalent) in a minimal amount of methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 equivalents) at room temperature.
-
Stir for 1-3 hours. The hydrochloride salt of the product may precipitate.[2]
-
Upon completion, remove the solvent under reduced pressure, or precipitate the product by adding diethyl ether and collect by filtration.
-
Visualizations
Caption: Reductive amination pathway and potential side reactions.
Caption: Multi-step synthesis with a key side reaction.
References
Technical Support Center: 1-(Cyclopropylmethyl)piperazine Purification
Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)piperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route used. Based on typical syntheses, potential impurities may include:
-
Unreacted starting materials: Such as N-Boc-piperazine or cyclopropanecarbonyl chloride.[1]
-
Byproducts of deprotection: If a protecting group like Boc is used, byproducts from its removal can be present.[1][2]
-
Related piperazine derivatives: Including piperazine and N-methyl piperazine.[3]
-
N-nitroso impurities: 1-(cyclopropylmethyl)-4-nitrosopiperazine is a potential impurity that can form from the reaction of the secondary amine with nitrosating agents.[4]
-
Residual solvents: Solvents used during the synthesis and work-up, such as dichloromethane, isopropanol, or methanol, may be present.[1][2]
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and purification via salt formation followed by crystallization. The choice of method depends on the nature of the impurities and the scale of the purification.
Q3: How do I choose between distillation and salt formation/crystallization for purification?
A3: The choice depends on the properties of the impurities.
-
Distillation is effective for separating components with different boiling points. If your impurities are significantly more or less volatile than the product, distillation is a good choice. Given the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[5][6]
-
Salt formation and crystallization is ideal for removing impurities that have different solubility characteristics or do not form salts under the chosen conditions. This method can be very effective for removing non-basic impurities and closely related basic compounds.[3]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying volatile impurities and determining the overall purity of the compound.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, but since piperazines lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve good sensitivity with a UV detector.[9][10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.
Troubleshooting Guides
Troubleshooting Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product is decomposing in the distillation flask. | The distillation temperature is too high. | Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set too high and that the flask is not heated above the liquid level. |
| Poor separation of impurities. | The distillation column has insufficient theoretical plates. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| The reflux ratio is incorrect. | Optimize the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product solidifying in the condenser. | The condenser water is too cold. | Use warmer water in the condenser or use a heating tape on the condenser, set to a temperature just above the melting point of the product if it has a high freezing point (not typical for this compound). |
Troubleshooting Purification via Salt Formation and Crystallization
| Problem | Possible Cause | Solution |
| The product oils out instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Try adding a seed crystal to induce crystallization. Cool the solution more slowly with gentle stirring. |
| The solvent is not appropriate. | Experiment with different solvent systems. A mixture of solvents can sometimes promote crystallization over oiling out. | |
| Low yield of the crystallized salt. | The salt is too soluble in the chosen solvent. | Choose a solvent in which the salt has lower solubility at colder temperatures. Ensure the pH is optimized for salt precipitation. |
| Incomplete salt formation. | Ensure the correct stoichiometry of the acid is used. Monitor the pH to confirm complete salt formation. | |
| The purified free base is wet or contains residual solvent after regeneration. | Inadequate drying. | After regenerating the free base and extracting it into an organic solvent, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before evaporating the solvent. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short path distillation head for small quantities or a packed fractionating column for better separation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities first. Then, increase the temperature to distill the product at the appropriate temperature and pressure. Collect the main fraction in a separate receiving flask.
-
Shutdown: Once the distillation is complete, allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification via Diacetate Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like acetone or isopropanol.[3] Slowly add glacial acetic acid (approximately 2 molar equivalents) with stirring. The piperazine diacetate salt should precipitate.
-
Isolation of the Salt: Cool the mixture in an ice bath to maximize precipitation. Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[11]
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
-
Regeneration of the Free Base: Dissolve the purified salt in water and basify the solution to a pH of 10-11 with an aqueous solution of sodium hydroxide.[2]
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 208.5 ± 8.0 °C at 760 mmHg | [5][6] |
| Molecular Weight | 140.23 g/mol | [12] |
| Purity (Commercial) | 95.0% - 97% | [5][6] |
Diagrams
Caption: Workflow for selecting a purification method.
Caption: Protocol for purification via salt formation.
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. This compound | 57184-25-5 [chemicalbook.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 6. This compound | 57184-25-5 [sigmaaldrich.cn]
- 7. hakon-art.com [hakon-art.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 1-(Cyclopropylmethyl)piperazine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-(Cyclopropylmethyl)piperazine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under controlled conditions. It is a liquid that is sensitive to air and heat.[1] The recommended storage temperature is between 2-8°C.[2][3] For optimal long-term stability, store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5][6] Some suppliers also recommend storing it under an inert gas atmosphere.[1]
Q2: What are the physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value |
| CAS Number | 57184-25-5 |
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| Appearance | Colorless to yellow or light brown liquid[1][3] |
| Boiling Point | 208.5°C at 760 mmHg[2][7] |
| Density | 0.943 g/mL at 25°C[3] |
| Flash Point | 171°F (77.2°C)[3] |
| pKa | 9.25 ± 0.10 (Predicted)[3] |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, degradation is likely to occur through oxidation and thermal stress, similar to other piperazine derivatives.[8] The piperazine ring is susceptible to oxidation, which can be catalyzed by metal ions like copper.[8] Thermal degradation of piperazine can lead to the formation of products such as N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine through SN2 substitution reactions.[8] Given its sensitivity to air, oxidative degradation is a primary concern.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection is the first step. A change in color from colorless/light yellow to a darker shade may indicate degradation. For a more definitive assessment, analytical techniques such as HPLC should be used to check for the appearance of new peaks or a decrease in the main peak's area, indicating a loss of purity.
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is classified as a corrosive substance that can cause serious eye damage.[5] It may also cause skin and respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a research setting.
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color (darkening) | Oxidation due to air exposure. | Discard the sample if purity is critical. For future use, ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing. |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration. | Verify the purity of your sample using an appropriate analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored sample. |
| Precipitate formation in solution | Poor solubility in the chosen solvent or reaction with solvent impurities. | Ensure the solvent is of high purity and is dry. Check the solubility of this compound in the specific solvent at the experimental concentration. Gentle warming and sonication may help dissolve the compound, but be mindful of potential thermal degradation. |
| Low reaction yield | Inaccurate quantification of the starting material due to degradation. | Re-evaluate the concentration of your this compound solution. It is advisable to use a freshly opened or recently verified batch for sensitive reactions. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. This protocol outlines a general procedure for this compound.
Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature and analyze by HPLC at different time intervals.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60°C). Analyze by HPLC at various time points.
-
Control Sample: A stock solution stored under recommended conditions (2-8°C, protected from light and air) should be analyzed alongside the stressed samples as a control.
HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the handling and stability of this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
Caption: Recommended storage conditions for maintaining stability.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. SOP for Analyzing Stability Samples Using HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(Cyclopropylmethyl)piperazine
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered when using 1-(Cyclopropylmethyl)piperazine in chemical reactions. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted piperazine derivative. As a basic amine, its solubility is pH-dependent. It is generally expected to be soluble in many common organic solvents but may exhibit limited solubility in aqueous solutions, particularly at neutral or basic pH.
Q2: My reaction with this compound is sluggish or incomplete. Could solubility be the issue?
Yes, poor solubility of a reactant is a common reason for slow or incomplete reactions. If this compound is not fully dissolved in the reaction solvent, the effective concentration in the solution is low, which can significantly reduce the reaction rate. Visual inspection for undissolved material is a crucial first step.
Q3: How can I improve the solubility of this compound in my reaction?
Several strategies can be employed to enhance the solubility of this compound:
-
Solvent Selection: Choose a solvent in which this compound has higher intrinsic solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds in aqueous media.[1]
-
pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH to a more acidic value can increase the solubility of basic compounds like piperazine derivatives by forming a more soluble salt in situ.[1]
-
Salt Formation: Converting the free base of this compound to a salt prior to the reaction is a highly effective method to improve aqueous solubility.[1][2] Common counterions include hydrochloride, mesylate, and sulfate.[1]
-
Temperature Increase: In many cases, solubility increases with temperature. However, the thermal stability of all reactants and products must be considered.
Troubleshooting Guide
Problem: this compound is not dissolving in the chosen reaction solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent polarity. | Consult a solvent polarity chart and select a solvent with a polarity that better matches the solute. |
| Insufficient solvent volume. | Increase the solvent volume to avoid reaching saturation. |
| Low temperature. | Gently warm the mixture while monitoring for any degradation of starting materials. |
| The compound is in its free base form with low aqueous solubility. | Consider converting the free base to a more soluble salt form before the reaction.[1][2][3] |
Problem: The reaction is proceeding, but the yield is low, and starting material is recovered.
| Possible Cause | Troubleshooting Step |
| The reaction is limited by the low concentration of dissolved this compound. | Implement a solubility enhancement technique such as using a co-solvent, increasing the temperature, or using a phase-transfer catalyst if applicable. |
| The product is precipitating out of the solution, inhibiting the reaction equilibrium. | Choose a solvent system that can solubilize both the reactants and the product. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57184-25-5 | [4][5][6][7][8] |
| Molecular Formula | C₈H₁₆N₂ | [4][6] |
| Molecular Weight | 140.23 g/mol | [4][6][8] |
| Boiling Point | 208.5 °C at 760 mmHg | [6][8] |
| Physical Form | Liquid | [8] |
Table 2: Estimated Qualitative Solubility of this compound
| Solvent Class | Examples | Estimated Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Often used in organic synthesis with similar compounds. |
| Ethers | THF, Diethyl ether | Moderate to High | Good general solvents for organic molecules. |
| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding and have intermediate polarity. |
| Non-polar | Hexanes, Toluene | Low to Moderate | The polar piperazine moiety limits solubility in non-polar media. |
| Aqueous | Water | Low (pH-dependent) | Solubility increases significantly at lower pH due to salt formation. |
Disclaimer: This table provides estimated qualitative solubility. Experimental verification is highly recommended for specific applications.
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation
Objective: To prepare a soluble salt of this compound for use in an aqueous reaction medium.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or other suitable organic solvent
-
2 M HCl in diethyl ether (or another suitable acid solution)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise to the solution.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum.
-
The resulting this compound hydrochloride can then be used in aqueous reactions.
Protocol 2: Using a Co-solvent to Improve Solubility
Objective: To increase the solubility of this compound in a reaction mixture by adding a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent
-
Co-solvent (e.g., DMSO, DMF, THF)
Procedure:
-
Determine the primary solvent for your reaction based on the other reactants.
-
If this compound has limited solubility in the primary solvent, add a miscible co-solvent in which it is highly soluble.
-
Start by adding a small percentage of the co-solvent (e.g., 5-10% of the total volume) to the primary solvent.
-
Attempt to dissolve the this compound in the mixed solvent system.
-
If solubility is still an issue, gradually increase the percentage of the co-solvent, keeping in mind the potential effects on the reaction rate and selectivity.[9]
-
Ensure the final co-solvent concentration does not negatively impact the reaction or downstream processing.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound- 57184-25-5 [ganeshremedies.com]
- 6. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 7. This compound | 57184-25-5 [chemicalbook.com]
- 8. This compound | 57184-25-5 [sigmaaldrich.com]
- 9. biosynce.com [biosynce.com]
Byproduct identification in 1-(Cyclopropylmethyl)piperazine synthesis via LC-MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in the synthesis of 1-(Cyclopropylmethyl)piperazine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Unexpected Peaks in LC-MS
This section addresses specific issues you may encounter when analyzing your reaction mixture. The primary synthetic route considered is the direct N-alkylation of piperazine.
Q1: I see a peak eluting much earlier than my product with an m/z of ~87. What is it?
Answer: This is very likely unreacted piperazine, a starting material in the synthesis.
-
Identification: Piperazine is significantly more polar than the alkylated products and will therefore have a much shorter retention time on a standard reversed-phase C18 column.
-
Confirmation: The protonated molecule [M+H]⁺ for piperazine has a theoretical mass-to-charge ratio (m/z) of 87.09.
-
Solution: To reduce this impurity, consider increasing the molar ratio of the cyclopropylmethylating agent, extending the reaction time, or optimizing the reaction temperature. Ensure your workup procedure is sufficient to remove the highly water-soluble piperazine.
Q2: There is a significant peak with an m/z of ~195 that elutes after my desired product. What could this be?
Answer: This is the common di-alkylation byproduct, 1,4-bis(cyclopropylmethyl)piperazine.
-
Identification: This molecule is formed when both nitrogen atoms of the piperazine ring are alkylated. Being more substituted and less polar than the desired mono-alkylated product, it will be retained longer on a reversed-phase column.
-
Confirmation: The protonated molecule [M+H]⁺ for the di-substituted byproduct has a theoretical m/z of 195.18.
-
Solution: To minimize the formation of this byproduct, you can:
-
Use a large excess of piperazine relative to the alkylating agent.
-
Add the alkylating agent slowly or portion-wise to the reaction mixture.
-
Consider using a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen is available for reaction, followed by a deprotection step.[1]
-
Q3: My synthesis involved N-Boc-piperazine, and I see a peak at m/z ~187. What is this?
Answer: This peak corresponds to unreacted N-Boc-piperazine starting material.
-
Identification: If your synthesis route involves a Boc-protected intermediate, this peak represents the material that was not successfully alkylated.
-
Confirmation: The protonated molecule [M+H]⁺ for N-Boc-piperazine has a theoretical m/z of 187.15.
-
Solution: Drive the alkylation reaction to completion by adjusting stoichiometry or reaction conditions. Ensure the subsequent deprotection step is efficient if this peak is observed in the final, deprotected sample.
Frequently Asked Questions (FAQs)
Q4: What is the expected LC-MS data for the main product, this compound?
Answer: The key data points for identifying your target compound are its molecular weight and retention time.
-
Molecular Weight: 140.23 g/mol .
-
Expected Ion (ESI+): Look for the protonated molecule [M+H]⁺ at m/z 141.14 .
-
Retention Time: This is method-dependent, but it should elute after the highly polar piperazine and before the less polar 1,4-bis(cyclopropylmethyl)piperazine on a C18 column.
Summary of Key Compounds
The table below summarizes the expected m/z values and relative retention characteristics for the target compound and its most common byproducts in a typical reversed-phase LC-MS analysis.
| Compound Name | Role in Synthesis | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected Relative Retention Time |
| Piperazine | Starting Material | 86.14 | 87.09 | Earliest |
| This compound | Target Product | 140.23 | 141.14 | Intermediate |
| 1,4-bis(cyclopropylmethyl)piperazine | Di-alkylation Byproduct | 194.32 | 195.18 | Longest |
Visualized Workflows and Pathways
The following diagrams illustrate the chemical synthesis pathways and a logical workflow for troubleshooting unexpected results.
Caption: Synthesis of this compound and byproduct formation.
Caption: Troubleshooting workflow for unknown peak identification.
Experimental Protocol
Sample LC-MS Method for Reaction Monitoring
This protocol provides a general method for analyzing the reaction mixture. Optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute with 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Vortex thoroughly.
-
If necessary, filter through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 70 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr).
-
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
1-(Cyclopropylmethyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the oncology drug Volasertib.[1][2] The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at experimental data and protocols to aid researchers in selecting the optimal method for their needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Acylation-Reduction-Deprotection | Route 2: Direct Alkylation | Route 3: Reductive Amination |
| Starting Materials | N-Boc-piperazine, Cyclopropanecarbonyl chloride | Piperazine, Cyclopropylmethyl bromide | Piperazine, Cyclopropanecarboxaldehyde |
| Key Steps | 3 | 1 | 1 |
| Overall Yield | ~83-88% | Moderate (potential for di-alkylation) | High |
| Reaction Conditions | Stepwise, involves multiple temperature changes and reagents | Typically requires heating and a base | One-pot reaction, mild conditions |
| Purification | Multiple extractions and concentration steps | Distillation or crystallization | Extraction and concentration |
| Key Advantages | High overall yield, good product quality.[1] | Fewer steps | High atom economy, operational simplicity.[3][4] |
| Key Disadvantages | Multi-step process, use of costly protecting groups. | Formation of di-substituted byproducts, potentially lower yield. | Availability and stability of cyclopropanecarboxaldehyde. |
Route 1: Acylation, Reduction, and Deprotection from N-Boc-piperazine
This route is a multi-step process that begins with the protection of one of the nitrogen atoms of piperazine, typically with a tert-butyloxycarbonyl (Boc) group. This is followed by acylation with cyclopropanecarbonyl chloride, reduction of the resulting amide, and finally, deprotection of the Boc group to yield the desired product.[1]
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
N-Boc-piperazine and triethylamine (or pyridine) are dissolved in an inert solvent such as dichloromethane or dichloroethane.[1]
-
The solution is cooled to 0-10 °C.
-
Cyclopropanecarbonyl chloride is added dropwise.[1]
-
The reaction is stirred for a specified time, followed by an aqueous workup to extract the organic phase.
-
The organic solvent is removed by concentration to yield the solid product.[1]
Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine
-
The solid from Step 1 is dissolved in an ether solvent (e.g., methyl tert-butyl ether).
-
Sodium borohydride is added, and the mixture is cooled.
-
Boron trifluoride-ethyl ether is added dropwise at 10-25 °C and the reaction proceeds for approximately 4 hours.[1]
-
The reaction is quenched, followed by extraction and concentration to obtain the solid N-Boc-4-(cyclopropylmethyl)piperazine. A yield of 89-94% has been reported for this step.[1]
Step 3: Synthesis of this compound
-
N-Boc-4-(cyclopropylmethyl)piperazine is dissolved in an alcohol solvent like isopropanol or methanol.[1]
-
Concentrated hydrochloric acid is added dropwise at 40-60 °C, and the reaction is maintained for about 4 hours.[1][5]
-
The solution is then basified with an aqueous solution of sodium hydroxide or potassium hydroxide.[1]
-
The product is extracted with a solvent like dichloromethane and washed.
-
Concentration of the organic phase yields this compound as a light yellow liquid. A yield of 94% has been reported for this final step.[5]
Logical Flow of Route 1:
Caption: Synthesis via Acylation, Reduction, and Deprotection.
Route 2: Direct Alkylation of Piperazine
This method involves the direct reaction of piperazine with a cyclopropylmethyl halide, such as bromomethylcyclopropane. This approach is more direct than Route 1 but can be complicated by the formation of the di-substituted byproduct, 1,4-bis(cyclopropylmethyl)piperazine.
Experimental Protocol:
-
A mixture of anhydrous piperazine, bromomethylcyclopropane, and a base like dipotassium carbonate is prepared in a solvent such as dimethylformamide.[6]
-
The mixture is heated, for example, at 110°C for 30 hours with stirring.[6]
-
After cooling, the solids are filtered off.
-
The solvent and any unreacted reagents are removed under vacuum.
-
The final product is purified by rectification to yield a colorless oil.[6]
To favor mono-alkylation, a monopiperazinium salt can be used as the starting material.[7]
Logical Flow of Route 2:
Caption: Synthesis via Direct Alkylation of Piperazine.
Route 3: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4] In this context, it involves the reaction of piperazine with cyclopropanecarboxaldehyde in the presence of a suitable reducing agent.
Experimental Protocol:
While a specific, detailed protocol for the synthesis of this compound via reductive amination was not prominently found in the initial search, a general procedure can be outlined based on established methodologies for N-alkylation of piperazines.[8][9]
-
Piperazine and cyclopropanecarboxaldehyde are dissolved in a suitable solvent.
-
A reducing agent, such as sodium triacetoxyborohydride, is added to the mixture.[8]
-
The reaction is stirred at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.
-
The reaction is quenched, and the product is isolated through an extractive workup.
-
The organic layer is dried and concentrated to afford the final product.
Logical Flow of Route 3:
Caption: Synthesis via Reductive Amination.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and available equipment.
-
Route 1 (Acylation-Reduction-Deprotection) is a reliable method that provides high yields and a quality product, making it suitable for large-scale industrial production where the cost of a multi-step process can be justified.[1]
-
Route 2 (Direct Alkylation) offers a more straightforward, one-step approach. However, controlling the selectivity to obtain the mono-substituted product can be challenging, potentially leading to lower yields and more complex purification.
-
Route 3 (Reductive Amination) is an attractive option due to its operational simplicity and high atom economy. Its feasibility is contingent on the availability and stability of cyclopropanecarboxaldehyde.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application. Further optimization of reaction conditions for each route may lead to improved yields and cost-effectiveness.
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. This compound- 57184-25-5 [ganeshremedies.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 57184-25-5 [chemicalbook.com]
- 6. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(Cyclopropylmethyl)piperazine Versus Other N-Alkyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
The N-alkyl piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The nature of the N-alkyl substituent significantly influences the physicochemical properties, pharmacokinetic profile, and pharmacological activity of these molecules. This guide provides an objective comparison of the synthesis of 1-(cyclopropylmethyl)piperazine, a key intermediate in the production of the Polo-like kinase 1 (Plk1) inhibitor Volasertib[1][2][3], with other commonly employed N-alkyl piperazines. The comparison focuses on synthetic efficiency, providing experimental data and detailed protocols for the most common synthetic routes.
Executive Summary
The synthesis of N-mono-alkylated piperazines is primarily challenged by the potential for di-alkylation due to the presence of two reactive secondary amine groups. To overcome this, two principal strategies are widely adopted: direct alkylation of a mono-protected piperazine and reductive amination . This guide will explore both methods, presenting comparative data for the synthesis of this compound and other representative N-alkyl piperazines such as N-butyl, N-hexyl, and N-octyl derivatives.
Data Presentation: A Comparative Analysis of Synthetic Yields
The choice of synthetic route and reaction conditions significantly impacts the yield of the desired N-alkyl piperazine. The following tables summarize quantitative data from various experimental approaches.
Table 1: Direct Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
Direct alkylation is a straightforward method for N-alkylation. To ensure mono-alkylation, a protecting group, such as an acetyl group, is often employed. The following data, adapted from a study on the synthesis of N-alkylpiperazines, demonstrates the yields of the intermediate N-alkyl-N'-acetylpiperazine.[4][5]
| Alkylating Agent | Solvent | Base | Reaction Conditions | Yield of Alkylated Intermediate (%) |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 88 |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 90 |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 71 |
Subsequent hydrolysis of the acetyl group is required to yield the final mono-alkylated piperazine.
Table 2: Multi-step Synthesis of this compound via an Amide Intermediate
A patented method for the synthesis of this compound involves the formation of an amide intermediate from N-Boc-piperazine, followed by reduction and deprotection. This multi-step process provides high overall yields.[6]
| Step | Reaction | Reagents | Yield (%) |
| 1 | Acylation of N-Boc-piperazine | Cyclopropanecarbonyl chloride, Pyridine, Dichloromethane | 98 |
| 2 | Reduction of Amide | Sodium borohydride, Boron trifluoride-ethyl ether | 94 |
| 3 | Boc Deprotection | Concentrated hydrochloric acid, Isopropanol | 94 |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Direct Mono-Alkylation of Piperazine using a Boc Protecting Group
This protocol describes the N-alkylation of mono-Boc-protected piperazine, a common strategy to prevent di-alkylation.
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., cyclopropylmethyl bromide, n-butyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Alkylation:
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude N-alkyl-N'-Boc-piperazine in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise and stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired N-alkyl piperazine.
-
Protocol 2: Reductive Amination for the Synthesis of N-Alkyl Piperazines
Reductive amination is an alternative method that avoids the use of alkyl halides and prevents the formation of quaternary ammonium salts.[7] This protocol uses a mono-protected piperazine.
Materials:
-
N-Boc-piperazine
-
Aldehyde (e.g., cyclopropanecarboxaldehyde, butyraldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reductive Amination:
-
To a stirred solution of N-Boc-piperazine (1.0 eq) and the corresponding aldehyde (1.0 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Follow the deprotection procedure outlined in Protocol 1.
-
Mandatory Visualizations
Synthetic Strategies for Mono-N-Alkylation of Piperazine
Caption: Workflow for the synthesis of mono-N-alkyl piperazines.
Role of N-Alkyl Piperazines in GPCR Signaling
N-alkyl piperazine derivatives are prevalent in drugs targeting G-protein coupled receptors (GPCRs). They can act as agonists or antagonists, modulating downstream signaling pathways. For example, certain N-alkyl piperazines are antagonists of the CXCR4 receptor, a GPCR involved in cancer metastasis and inflammation.[8] Others are designed to interact with dopamine receptors in the central nervous system.[9][10]
Caption: Generalized GPCR signaling pathway modulated by N-alkyl piperazines.
References
- 1. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound- 57184-25-5 [ganeshremedies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
Comparative Biological Activity of 1-(Cyclopropylmethyl)piperazine Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of various 1-(cyclopropylmethyl)piperazine analogs, targeting researchers, scientists, and professionals in drug development. The following sections detail the pharmacological profiles of these compounds, focusing on their interactions with key central nervous system receptors, and provide standardized experimental protocols for the evaluation of similar compounds.
Comparative Analysis of Receptor Binding Affinities
The this compound scaffold is a versatile structure found in a variety of centrally acting agents. Analogs of this structure have been synthesized and evaluated for their affinity at various G-protein coupled receptors, most notably dopamine D2 and serotonin 5-HT1A receptors. The following table summarizes the in vitro binding affinities (Ki) of a selection of this compound analogs. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound ID | R Group (Substitution on Piperazine) | Target Receptor | Ki (nM) | Reference |
| Analog 1 | 4-(2-methoxyphenyl) | Dopamine D2 | 45.3 | [1] |
| Serotonin 5-HT1A | 0.8 | [1] | ||
| Analog 2 | 4-(2,3-dichlorophenyl) | Dopamine D2 | 40.2 | [1] |
| Serotonin 5-HT1A | 0.3 | [1] | ||
| Analog 3 | 4-(benzo[b]thiophen-4-yl) | Dopamine D2 | 16 | [2] |
| Serotonin 5-HT1A | 0.9 | [2] |
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental methodologies are crucial. The following are representative protocols for determining the binding affinities of novel compounds at dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Instrumentation: Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, combine 50 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of the test compound at various concentrations. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of haloperidol.
-
Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data and calculate the Ki values using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~130-180 Ci/mmol).
-
Non-specific Binding Control: Serotonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Instrumentation: Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, combine 50 µL of assay buffer, 25 µL of [³H]-8-OH-DPAT (final concentration ~1 nM), and 25 µL of the test compound at various concentrations. For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of serotonin.
-
Add 100 µL of the cell membrane suspension (containing 10-15 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold 50 mM Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
A Comparative Guide to Purity Validation of 1-(Cyclopropylmethyl)piperazine by HPLC-UV
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-(Cyclopropylmethyl)piperazine is a key building block in the synthesis of various pharmaceutical agents, including the API Volasertib.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.
The Role of HPLC-UV in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] When coupled with a UV detector, it becomes a robust method for purity analysis of compounds that absorb ultraviolet light. While the piperazine ring itself lacks a strong UV chromophore, the presence of the cyclopropylmethyl substituent may allow for detection at lower UV wavelengths.[3][4] For enhanced sensitivity, especially for trace impurities, derivatization with a UV-active agent can be employed.[2][3]
This guide will focus on a direct HPLC-UV method as a primary approach due to its simplicity and wide availability in analytical laboratories.
Experimental Protocol: HPLC-UV Method for this compound Purity
This section outlines a starting protocol for the purity determination of this compound by HPLC-UV. Note: This method should be fully validated according to ICH guidelines (Q2(R1)) before routine use.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Reference Standard: this compound of known high purity (>99.5%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and high-purity water. Trifluoroacetic acid (TFA) or formic acid for mobile phase modification.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
4. Purity Calculation: The purity of the sample is determined by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Workflow for HPLC-UV Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity using the described HPLC-UV method.
Caption: Workflow for HPLC-UV Purity Method Validation.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are crucial.[5][6][7] These studies intentionally stress the this compound sample to generate potential degradation products. The HPLC method must be able to resolve the main peak from any degradants formed.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a versatile and widely used technique, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher sensitivity.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV detection. | - Widely available- Robust and reproducible- Good for quantification | - Requires chromophore- May require derivatization for high sensitivity[2][3] | Routine purity testing and quality control. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | - High resolution for volatile impurities- MS provides structural information | - Not suitable for non-volatile or thermally labile compounds | Analysis of volatile organic impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass spectrometric detection. | - High sensitivity and selectivity- Provides molecular weight and structural information of impurities | - Higher cost and complexity- Matrix effects can be a challenge | Impurity identification and structural elucidation. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | - High separation efficiency- Low sample and reagent consumption | - Lower concentration sensitivity than HPLC- Reproducibility can be challenging | Chiral separations and analysis of charged species. |
| Quantitative NMR (qNMR) | Quantification based on the integrated signal of specific nuclei. | - No need for a reference standard of the same compound- Provides structural information | - Lower sensitivity than chromatographic methods- Requires specialized equipment and expertise | Purity determination of reference standards. |
| Titrimetric Methods | Volumetric analysis based on a chemical reaction. | - Simple and inexpensive- High precision for assay of the main component | - Not suitable for impurity profiling- Lacks specificity | Assay of the bulk material. |
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. HPLC-UV offers a robust, reliable, and widely accessible method for this purpose. The provided experimental protocol serves as a solid starting point for method development and validation. While alternative techniques like GC-MS and LC-MS offer specific advantages, particularly in impurity identification, HPLC-UV remains the workhorse for routine quality control in most pharmaceutical laboratories. A thorough validation, including forced degradation studies, is essential to establish a stability-indicating method that is fit for its intended purpose.
References
A Comparative Analysis of Synthetic Routes to 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
1-(Cyclopropylmethyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, including the oncology drug Volasertib[1][2]. The efficient synthesis of this building block is crucial for drug development and manufacturing. This guide provides a comparative study of the most common coupling methods for the synthesis of this compound, supported by experimental data from published literature. We will delve into three primary synthetic strategies: Reductive Amination, Direct N-Alkylation, and a two-step Acylation-Reduction pathway.
Performance Benchmark: A Quantitative Comparison
The selection of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and ease of purification. The following table summarizes the key performance indicators for the different methods discussed.
| Synthetic Method | Key Reagents | Overall Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Reductive Amination | Cyclopropanecarbaldehyde, NaBH(OAc)₃ | ~45%[3] | Not specified | One-pot reaction, mild conditions | Moderate yield |
| Direct N-Alkylation | Cyclopropylmethyl halide, K₂CO₃, N-Boc-piperazine | High (implied) | Not specified | High yielding, clean reaction | Requires protection/deprotection steps[4] |
| Acylation-Reduction | Cyclopropanecarbonyl chloride, NaBH₄/BF₃·OEt₂ | High (94% for deprotection step)[1][5] | 6-8 hours[1] | High yield and purity, suitable for large scale[1] | Two-step process, requires handling of borane reagents |
Synthetic Pathways and Methodologies
A visual representation of the synthetic strategies provides a clear overview of the chemical transformations involved.
Figure 1: Comparative Synthetic Pathways to this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and evaluation of synthetic routes. Below are the protocols for the key reactions discussed.
Method 1: Reductive Amination
This method involves the direct reaction of a protected piperazine with cyclopropanecarbaldehyde in the presence of a reducing agent.
Protocol:
-
To a solution of N-Boc-piperazine and cyclopropanecarbaldehyde in a suitable solvent (e.g., dichloromethane), add sodium triacetoxyborohydride (NaBH(OAc)₃) portionwise at room temperature[3].
-
Stir the reaction mixture until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-1-(cyclopropylmethyl)piperazine by column chromatography.
-
Deprotect the Boc group using a strong acid, such as hydrochloric acid in isopropanol, to yield this compound[1][5].
Method 2: Direct N-Alkylation of N-Boc-Piperazine
This approach utilizes a protected piperazine to ensure mono-alkylation.
Protocol:
-
Dissolve N-Boc-piperazine in an aprotic solvent such as acetonitrile or DMF[6].
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution[4].
-
Add cyclopropylmethyl bromide to the mixture and heat to reflux.
-
Monitor the reaction for completion. After cooling, filter the inorganic salts and evaporate the solvent.
-
The crude N-Boc-1-(cyclopropylmethyl)piperazine can be purified if necessary.
-
Subsequent deprotection with an acid (e.g., trifluoroacetic acid or HCl) yields the final product[7].
Method 3: Acylation-Reduction
This two-step process involves the formation of an amide intermediate, which is then reduced.
Protocol: Step 1: Acylation
-
In an inert solvent such as dichloromethane, combine N-Boc-piperazine and a base like triethylamine or pyridine[1].
-
Cool the mixture to 0-10 °C and slowly add cyclopropanecarbonyl chloride[1].
-
Allow the reaction to proceed for 2-4 hours[1].
-
After completion, perform an aqueous workup to extract the organic phase, which is then concentrated to yield solid 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.
Step 2: Reduction
-
Dissolve the solid from the previous step in an ether solvent.
-
Add sodium borohydride (NaBH₄), followed by the dropwise addition of boron trifluoride-ethyl ether (BF₃·OEt₂)[1].
-
After the reaction is complete, quench the reaction, extract the product, and concentrate to obtain N-Boc-1-(cyclopropylmethyl)piperazine.
-
The final deprotection step is carried out by adding concentrated hydrochloric acid in an alcohol solvent, followed by basification with sodium hydroxide to yield this compound[1]. A yield of 94% has been reported for this final deprotection and workup step[5].
Experimental Workflow Comparison
The choice of an experimental workflow depends on the scale of the synthesis and the available equipment. The following diagram illustrates a generalized workflow applicable to all three methods, highlighting the key decision points.
Figure 2: Generalized Experimental Workflow for Synthesis.
Conclusion
All three methods—Reductive Amination, Direct N-Alkylation, and Acylation-Reduction—are viable for the synthesis of this compound. The Acylation-Reduction method, as detailed in patent literature, appears to be highly optimized for large-scale production, offering high yields and good product quality[1]. Direct N-alkylation of a protected piperazine is a clean and straightforward method suitable for laboratory scale. Reductive amination offers a one-pot convenience but may result in more moderate yields[3]. The ultimate choice of method will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available reagents, and desired purity.
References
- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 2. This compound- 57184-25-5 [ganeshremedies.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 57184-25-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 1-(Cyclopropylmethyl)piperazine Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The 1-(cyclopropylmethyl)piperazine moiety is a significant pharmacophore in modern medicinal chemistry, notably as a core component of the potent Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727). This guide provides a comparative analysis of the efficacy of Volasertib, a prime example of a this compound derivative, against other PLK1 inhibitors, offering a benchmark for its performance based on preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Introduction to this compound Derivatives
The piperazine ring is a versatile scaffold in drug discovery, known to impart favorable pharmacokinetic properties to drug candidates. The addition of a cyclopropylmethyl group to the piperazine core can influence the molecule's conformational rigidity and interaction with biological targets. This compound itself is a key intermediate in the synthesis of several active pharmaceutical ingredients, including the anticancer agent Volasertib.
Volasertib is a second-generation dihydropteridinone derivative that competitively inhibits the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis. Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Volasertib and a key comparator, BI 2536, another potent PLK1 inhibitor. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) against various human cancer cell lines.
Table 1: In Vitro Efficacy of Volasertib (BI 6727)
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Citation |
| Various Pediatric Cancer Lines | Pediatric Cancers | Median rIC50: 14.1 (Range: 6.0 - 135) | [1] |
| HCT116 | Colorectal Carcinoma | EC50: 23 | [2] |
| NCI-H460 | Lung Cancer | EC50: 21 | [2] |
| BRO | Melanoma | EC50: 11 | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | EC50: 15 | [2] |
| HeLa | Cervical Cancer | - | |
| A549 | Lung Carcinoma | - | |
| MCF7 | Breast Adenocarcinoma | - | |
| PC-3 | Prostate Cancer | - | |
| LNCaP | Prostate Cancer | - | |
| DU145 | Prostate Cancer | - |
Table 2: In Vitro Efficacy of BI 2536
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Citation |
| Various Human Tumor Lines | Various Cancers | EC50: 2 - 25 | [3] |
| HeLa | Cervical Cancer | Nanomolar concentrations (10-100) showed significant effect | [4] |
| Melanoma Cell Lines | Melanoma | Nanomolar concentrations (10-150) showed significant effect | [5] |
Mechanism of Action: PLK1 Inhibition
Volasertib and BI 2536 share a common mechanism of action by targeting PLK1. Inhibition of PLK1 disrupts the mitotic spindle formation, leading to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This targeted approach offers a potential therapeutic window, as cancer cells are often more sensitive to mitotic disruption than normal cells.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from in vitro cell-based assays designed to measure cell viability and proliferation. The most common methods cited are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulforhodamine B) assay.
General Workflow for In Vitro Cytotoxicity Assays
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat cells with serial dilutions of the test compound (e.g., Volasertib) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/EC50 values.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/EC50 values.
Conclusion
Derivatives of this compound, exemplified by the potent PLK1 inhibitor Volasertib, have demonstrated significant anticancer efficacy in preclinical studies. The data presented in this guide highlight the low nanomolar potency of Volasertib across a range of cancer cell lines, establishing it as a valuable benchmark for the development of new anticancer agents targeting mitotic progression. The provided experimental protocols offer a foundation for the in vitro evaluation of novel compounds within this chemical class. Further research into the structure-activity relationships of other this compound derivatives is warranted to explore the full therapeutic potential of this promising scaffold.
References
Purity Assessment of Commercial 1-(Cyclopropylmethyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity assessment of commercial 1-(Cyclopropylmethyl)piperazine, a key intermediate in pharmaceutical synthesis, notably for the Polo-like kinase 1 (PLK1) inhibitor, Volasertib.[1] The purity of such intermediates is critical, as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document presents a comparative analysis of hypothetical commercial batches of this compound and introduces potential alternatives, supported by detailed experimental protocols and quantitative data.
Comparative Purity Analysis
The purity of three hypothetical commercial batches of this compound was compared against two potential alternative piperazine-based linkers: 1-Benzylpiperazine and 1-(2-Methoxyethyl)piperazine. These alternatives were selected based on their structural similarity and potential to serve as alternative linkers in drug discovery, although their impact on biological activity and physicochemical properties would require further investigation.
Table 1: Comparative Purity and Impurity Profile of this compound and Alternatives
| Compound | Batch | Purity (%) by HPLC | Impurity A (%) | Impurity B (%) | Impurity C (%) | Total Impurities (%) |
| This compound | Batch 1 | 99.2 | 0.3 | 0.2 | 0.1 | 0.8 |
| Batch 2 | 98.5 | 0.6 | 0.4 | 0.2 | 1.5 | |
| Batch 3 | 99.5 | 0.1 | 0.2 | 0.1 | 0.5 | |
| 1-Benzylpiperazine | - | 99.1 | 0.4 | 0.3 | - | 0.9 |
| 1-(2-Methoxyethyl)piperazine | - | 98.8 | 0.5 | - | 0.3 | 1.2 |
-
Impurity A: Piperazine (unreacted starting material)
-
Impurity B: N-Boc-1-(cyclopropylmethyl)piperazine (incompletely deprotected intermediate)
-
Impurity C: 1,4-bis(cyclopropylmethyl)piperazine (dialkylation byproduct)
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
GC-MS is employed for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of methanol.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Purity Estimation
¹H-NMR spectroscopy is used for structural elucidation and to provide an orthogonal assessment of purity.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Integrate the signals corresponding to the protons of this compound and any identified impurities.
-
Purity can be estimated by comparing the integral of the analyte protons to the sum of all proton integrals.
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the relevant biological signaling pathway.
This compound is a crucial intermediate in the synthesis of Volasertib, a potent inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of the cell cycle, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The signaling pathway below illustrates the mechanism of action of Volasertib.
Conclusion
The purity of raw materials and intermediates is a cornerstone of pharmaceutical development. This guide provides a framework for the purity assessment of commercial this compound, offering detailed analytical protocols and a comparative look at potential alternatives. The presented data, while illustrative, underscores the importance of rigorous analytical characterization to ensure the quality and consistency of these critical chemical entities. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific needs to maintain the highest standards of quality in their scientific endeavors.
References
Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 1-(Cyclopropylmethyl)piperazine Derivatives
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The 1-(cyclopropylmethyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of drug candidates. Understanding how structural modifications to this core impact its metabolic fate is paramount for designing molecules with improved pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols to inform rational drug design.
The inherent properties of the this compound group present a unique metabolic challenge. The piperazine ring is susceptible to various enzymatic transformations, while the cyclopropylmethyl group, though often introduced to enhance potency or reduce metabolism at other sites, can itself be a target for metabolic enzymes. The interplay of these two structural features dictates the overall metabolic stability of the molecule.
Comparative Metabolic Stability of Piperazine Derivatives
A systematic exploration of piperazin-1-ylpyridazines revealed that modifications to the aromatic systems attached to the piperazine ring, as well as bioisosteric replacement of the piperazine itself, can dramatically influence metabolic stability.[1] Similarly, in a series of dopamine transporter (DAT) inhibitors, replacing the piperazine ring with other alicyclic amines led to significant improvements in metabolic half-life.[2][3][4][5]
The following table summarizes in vitro metabolic stability data for a selection of piperazine derivatives from a study on piperazin-1-ylpyridazines, illustrating the impact of structural changes on half-life in mouse and human liver microsomes.
| Compound ID | Modification from Parent Scaffold | MLM t1/2 (min) | HLM t1/2 (min) |
| 1 | Parent Scaffold | ~2 | ~3 |
| 7 | para-Fluoro substitution on ring D | 26 | - |
| 17 | Pyrazine replacing Pyridazine | <1.5 | - |
| 29 | Multiple modifications including piperazine replacement | 113 | 105 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data adapted from a study on piperazin-1-ylpyridazines.[1]
These findings underscore the principle that even subtle chemical modifications can lead to substantial changes in metabolic stability. For this compound derivatives, key metabolic liabilities likely include oxidation of the piperazine ring, N-dealkylation of the cyclopropylmethyl group, and hydroxylation of the cyclopropyl ring itself.
Key Metabolic Pathways and Bioactivation
The metabolism of piperazine-containing compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] Common metabolic pathways include:
-
N-dealkylation: Cleavage of the cyclopropylmethyl group from the piperazine nitrogen.
-
Piperazine Ring Oxidation: Hydroxylation at the carbons alpha to the nitrogen atoms, potentially leading to ring opening.
-
Aromatic Hydroxylation: If aromatic substituents are present on the piperazine ring, they are common sites of oxidation.
It is also crucial to consider the potential for the formation of reactive metabolites, which can lead to idiosyncratic adverse drug reactions. The piperazine ring, upon metabolic activation, can form electrophilic intermediates.
Experimental Protocols
To ensure the generation of reliable and reproducible metabolic stability data, standardized in vitro assays are employed. The following are detailed methodologies for commonly used experiments.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 enzymes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human or other species Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
Procedure:
-
An NADPH regenerating system is prepared.
-
In a microcentrifuge tube, liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) are combined in the phosphate buffer.
-
The mixture is pre-warmed to 37°C.
-
The reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reactions are immediately quenched by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Samples are vortexed and centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope). From this, the intrinsic clearance (CLint) can be determined.
Metabolite Identification (MetID)
This experiment aims to identify the major metabolites of a compound.
Procedure:
-
The test compound (e.g., 10 µM) is incubated with human or other species liver microsomes (1 mg/mL) in a phosphate buffer (pH 7.4) with an NADPH regenerating system at 37°C.
-
Incubations are carried out for specific time points (e.g., 30 and 60 minutes).
-
The reaction is stopped with an equal volume of ice-cold acetonitrile.
-
A control sample is prepared by adding acetonitrile before the NADPH.
-
Samples are centrifuged, and the supernatant is transferred to a new vial and evaporated.
-
The residue is reconstituted and analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing and improving metabolic stability, the following diagrams illustrate a typical experimental workflow and the logical process of lead optimization.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted challenge that can be addressed through a systematic, data-driven approach. By employing robust in vitro assays to determine metabolic half-life and identify metabolic hotspots, medicinal chemists can establish clear structure-metabolism relationships. This knowledge enables the rational design of next-generation compounds with enhanced stability, ultimately increasing the probability of developing successful clinical candidates. While direct comparative data for a series of this compound derivatives remains an area for future public research, the principles and methodologies outlined in this guide provide a strong foundation for any drug discovery program focused on this important chemical scaffold.
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Protocols for 1-(Cyclopropylmethyl)piperazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(Cyclopropylmethyl)piperazine is a crucial building block in the synthesis of various pharmaceutical compounds, including the oncology drug Volasertib.[1][2] This guide provides a head-to-head comparison of two prominent synthetic protocols for its preparation: Direct Alkylation of Piperazine and a Multi-step Synthesis involving Reductive Amidation and Protection/Deprotection .
Comparative Analysis of Synthetic Protocols
The selection of an optimal synthetic route depends on various factors, including yield, purity, cost of starting materials, scalability, and operational simplicity. The following table summarizes the key quantitative data and qualitative aspects of the two primary methods for synthesizing this compound.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Multi-step Synthesis via Amide Reduction |
| Starting Materials | Anhydrous piperazine, Bromomethylcyclopropane | N-Boc-piperazine, Cyclopropanecarbonyl chloride |
| Key Steps | Direct N-alkylation | 1. Acylation, 2. Amide reduction, 3. Deprotection |
| Reported Overall Yield | Not explicitly stated, likely lower due to potential for di-alkylation | High (A specific patent reports a 94% yield for the final deprotection step)[3] |
| Purity | May require extensive purification to separate from di-substituted byproduct | Generally high, with purification at intermediate steps[1] |
| Scalability | Potentially challenging due to control of selectivity | More amenable to large-scale production with well-defined steps[1] |
| Simplicity | One-pot reaction, conceptually simpler | Multi-step, requiring isolation of intermediates |
| Reagent Cost & Availability | Piperazine and bromomethylcyclopropane are readily available | N-Boc-piperazine and cyclopropanecarbonyl chloride are common reagents |
Experimental Protocols
Protocol 1: Direct Alkylation of Anhydrous Piperazine
This method involves the direct reaction of anhydrous piperazine with bromomethylcyclopropane in the presence of a base. While conceptually straightforward, this approach can lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions and purification.
Reaction Scheme:
A multi-step synthesis of this compound.
Experimental Procedures:
-
Step 1: Synthesis of 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester. N-Boc-piperazine and triethylamine are added to an inert solvent like dichloromethane. Cyclopropanecarbonyl chloride is then added dropwise at 0-10 °C. [1]After the reaction is complete, water is added for extraction, and the organic phase is concentrated to yield the solid product. [1]
-
Step 2: Synthesis of N-Boc-4-(cyclopropylmethyl)piperazine. The solid from the previous step is dissolved in an ether solvent (e.g., ethylene glycol dimethyl ether), and sodium borohydride is added. [1]Boron trifluoride-diethyl etherate is then added dropwise at 0-10 °C. [1]The reaction is quenched, extracted, and the organic solvent is removed to obtain the solid product. [1]
-
Step 3: Synthesis of this compound. N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol are heated to 40 °C. [3]Concentrated hydrochloric acid (2.04 kg, 20.80 mol) is added slowly, maintaining the temperature between 40 °C and 50 °C. The reaction is stirred for 4 hours. [3]After completion, the solution is concentrated, cooled, and the pH is adjusted to 10-11 with 5 mol/L aqueous sodium hydroxide. [3]The product is extracted with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride. The organic phase is then concentrated to give 1.11 kg of a light yellow liquid, yielding 94%. [3]
Conclusion
Both synthetic routes offer viable pathways to this compound. The Direct Alkylation method is simpler in terms of the number of steps but may present challenges in controlling selectivity and purification. In contrast, the Multi-step Synthesis provides better control over the reaction, leading to a higher purity product and is more suitable for large-scale industrial production. The choice between these protocols will ultimately depend on the specific requirements of the research or manufacturing process, balancing factors such as desired purity, scale, and available resources.
References
Safety Operating Guide
Proper Disposal of 1-(Cyclopropylmethyl)piperazine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-(Cyclopropylmethyl)piperazine (CAS No: 57184-25-5), a chemical intermediate commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Key Chemical and Physical Properties
A thorough understanding of the chemical's properties is crucial for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol [1] |
| Boiling Point | 208.5 °C at 760 mmHg[2][3] |
| Density | 0.943 g/mL at 25 °C[4] |
| Flash Point | 77 °C |
| Storage Temperature | Refrigerated (0-10°C)[4] |
Health Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical should be aware of the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound. This procedure should be carried out in a well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) Verification:
-
Ensure proper PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless compatibility has been verified.
3. Spill Management (in case of accidental release):
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Avoid generating dust or aerosols.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly designated for hazardous waste.
5. Final Disposal:
-
Dispose of the hazardous waste through a licensed chemical waste disposal company.
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1-(Cyclopropylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(Cyclopropylmethyl)piperazine in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol [1] |
| Boiling Point | 208.5 ± 8.0 °C at 760 mmHg[2] |
| Flash Point | 85.7 ± 9.4 °C[2] |
| Density | 1.0 ± 0.1 g/cm³ |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
Required PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. Standard EN 166 (EU) or NIOSH (US) approved eye protection is required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against skin contact. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or when dealing with aerosols or vapors, a full-face respirator with a multi-purpose combination respirator cartridge (US) or a type ABEK (EN14387) respirator filter should be used.
Operational Plan: Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Review the Safety Data Sheet (SDS) for this compound.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the section above.
-
Dispensing: When transferring the liquid, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. Avoid the formation of aerosols.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Decontaminate all work surfaces.
Storage Protocol:
-
Container: Store this compound in its original, tightly sealed container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing right away.[8] Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
Waste Disposal Protocol:
-
Waste Identification: this compound waste is classified as hazardous.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal Method: Arrange for disposal through a licensed chemical waste disposal facility.[8] The recommended method of disposal is controlled incineration with flue gas scrubbing.[8] Do not dispose of this chemical down the drain or in regular trash.[8]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[8]
Empty Container Disposal:
-
Decontamination: Triple rinse empty containers with a suitable solvent.
-
Rinsate Collection: Collect the rinsate and dispose of it as hazardous waste.[8]
-
Final Disposal: After decontamination, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[8]
Emergency Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound- 57184-25-5 [ganeshremedies.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
